4-(1,2,4-Oxadiazol-3-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-9-5-12-10-8/h1-5,11H |
InChI Key |
LXNCRCJDXBZXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(1,2,4-Oxadiazol-3-yl)phenol: Structural Architecture, Chemical Properties, and Synthetic Methodology
By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary and Strategic Context
In the landscape of modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a persistent challenge. The molecule 4-(1,2,4-Oxadiazol-3-yl)phenol stands as a highly privileged scaffold in medicinal chemistry. It integrates a biologically active phenolic core with a 1,2,4-oxadiazole ring—a structural motif globally recognized as a premier bioisostere for hydrolytically unstable esters and amides[1].
As a Senior Application Scientist, I design chemical workflows where every step has a distinct chemical rationale and an explicit analytical checkpoint. This technical guide explores the molecular architecture of 4-(1,2,4-Oxadiazol-3-yl)phenol, provides self-validating methodologies for its synthesis, and analyzes its vital role in developing metabolically stable therapeutics[2].
Molecular Architecture and Physicochemical Profile
The 1,2,4-oxadiazole core (containing one oxygen and two nitrogen atoms at positions 1, 2, and 4) is perfectly planar, displaying high thermal and chemical resistance[2]. When substituted at the 3-position with a 4-hydroxyphenyl group, the molecule forms a highly conjugative system capable of potent electrostatic and hydrogen-bonding interactions[3].
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Scientific Implication |
| Chemical Formula | C₈H₆N₂O₂ | Highly atom-efficient scaffold for fragment-based drug design. |
| Molecular Weight | 162.15 g/mol | Optimal low molecular weight, allowing extensive downstream functionalization. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Serves as a critical anchoring point for kinase and receptor binding[4]. |
| Hydrogen Bond Acceptors | 4 (N2, N4, O1, Phenolic -O) | High degree of localized electron density promotes favorable target docking. |
| Topological Polar Surface Area | ~ 59.0 Ų | Excellent membrane permeability profile; highly favorable for oral bioavailability. |
| Rotatable Bonds | 1 (C3–Phenyl axis) | Restricts entropic penalty upon target binding due to scaffold rigidity. |
Structural Utility in Drug Development (Bioisosteric Logic)
Ester and amide-based pharmacophores are notoriously susceptible to degradation via endogenous esterases and amidases. Transitioning these motifs to a 1,2,4-oxadiazole heterocycle provides deep metabolic stability without compromising the ligand-target binding interface[1]. Furthermore, 1,2,4-oxadiazole hybrids have proven wildly successful in inducing apoptosis in multidrug-resistant cancer lines[4] and combatting severe parasitic infections like Trypanosoma cruzi[5].
Logic of 1,2,4-oxadiazole bioisosteric replacement for overcoming metabolic liabilities.
Experimental Methodologies: A Self-Validating System
To construct 4-(1,2,4-Oxadiazol-3-yl)phenol, researchers must master the two-step sequence converting an aryl nitrile into an amidoxime, followed by cyclo-condensation. Below is the optimized, causality-driven protocol.
Protocol Step 1: Synthesis of 4-Hydroxy-N'-hydroxybenzimidamide
Objective: Convert 4-hydroxybenzonitrile into the reactive amidoxime intermediate.
Step-by-Step Method:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-hydroxybenzonitrile in 50 mL of an Ethanol/Water mixture (8:2 v/v).
-
Nucleophile Activation: Add 15 mmol of hydroxylamine hydrochloride, followed by 15 mmol of sodium carbonate (
). -
Reflux: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4–6 hours.
-
Workup: Cool the reaction to 0°C. Remove the ethanol in vacuo, and extract the aqueous residue with ethyl acetate (3 × 30 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate.
Causality & Mechanism: Hydroxylamine hydrochloride is shelf-stable but non-nucleophilic. The addition of the mild base (
Self-Validation (Analytical Checkpoint): Before proceeding, analyze a small aliquot of the precipitate via FT-IR spectroscopy. A successful transformation is definitively proven by the complete disappearance of the sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹ and the emergence of broad -OH/-NH₂ stretching bands between 3100–3500 cm⁻¹. If the nitrile peak persists, the reaction requires additional base or reflux time.
Protocol Step 2: Cyclocondensation to 4-(1,2,4-Oxadiazol-3-yl)phenol
Objective: Close the five-membered heterocyclic ring using a formylating agent[1].
Step-by-Step Method:
-
Reaction Setup: Suspend 5 mmol of the purified amidoxime intermediate in 15 mL of Triethyl Orthoformate (TEOF).
-
Catalysis: Add a catalytic amount (0.5 mmol) of Boron trifluoride etherate (
). -
Cyclization & Distillation: Heat the solution to reflux (approx. 140°C) for 2–3 hours. Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct.
-
Purification: Cool the mixture, evaporate the excess TEOF under reduced pressure, and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 7:3).
Causality & Mechanism: Triethyl orthoformate acts as an electrophilic single-carbon source (formyl equivalent) under Lewis acid catalysis. The primary amine of the amidoxime attacks the central carbon of TEOF, eliminating ethanol. Subsequent intramolecular nucleophilic attack by the oxime oxygen closes the five-membered ring. Driving the reaction at 140°C continuously distills the ethanol byproduct, utilizing Le Chatelier’s principle to shift the equilibrium irreversibly toward the thermodynamically stable aromatic 1,2,4-oxadiazole ring.
Self-Validation (Analytical Checkpoint): Analyze the purified product via ¹H NMR (DMSO-d₆). A successfully cyclized 1,2,4-oxadiazole ring is undeniably confirmed by a highly deshielded, sharp singlet integrating to 1H at approximately 8.8–9.0 ppm . This distinct peak corresponds to the isolated C5-H proton. The absence of this singlet indicates that the intermediate has failed to cyclize, necessitating a stronger Lewis acid or extended high-temperature distillation.
Step-by-step synthetic workflow of 4-(1,2,4-oxadiazol-3-yl)phenol with analytical validation.
Conclusion
4-(1,2,4-Oxadiazol-3-yl)phenol perfectly exemplifies the intersection of structural rigidity and biological targeting. By applying strict self-validating synthetic principles—relying heavily on sequential IR and ¹H NMR verifications—researchers can reliably generate this scaffold. Once synthesized, the bioisosteric resilience of the oxadiazole ring empowers the development of novel drugs that survive first-pass metabolism while maintaining the crucial binding dynamics of traditional ester and amide pharmacophores[2][3].
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. URL:[Link]
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Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids... Journal of Biomolecular Structure and Dynamics. URL:[Link]
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Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates. ACS Medicinal Chemistry Letters. URL:[Link]
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Unlocking the Therapeutic Potential of 4-(1,2,4-Oxadiazol-3-yl)phenol: A Technical Guide to Target Identification and Validation
Foreword: The Promise of Heterocyclic Scaffolds in Modern Drug Discovery
The confluence of a privileged heterocyclic scaffold, the 1,2,4-oxadiazole ring, with the well-established pharmacophoric features of a phenol group in 4-(1,2,4-Oxadiazol-3-yl)phenol presents a compelling starting point for therapeutic innovation. The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] Phenolic compounds, in turn, are renowned for their antioxidant, anti-inflammatory, and anticancer effects, acting on a multitude of cellular checkpoints.[3][4] This guide delineates a strategic, evidence-based approach for researchers, scientists, and drug development professionals to identify and validate the most promising therapeutic targets for this molecule, with a primary focus on oncology and inflammatory diseases.
Part 1: Oncology - Targeting the Cytoskeleton through Tubulin Polymerization Inhibition
Scientific Rationale
The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Small molecules that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptotic cell death in rapidly dividing cancer cells.[5] Given that numerous heterocyclic compounds, including those with oxadiazole cores, have demonstrated potent tubulin polymerization inhibitory activity, this represents a primary and logical therapeutic avenue to investigate for 4-(1,2,4-Oxadiazol-3-yl)phenol.[5] The phenolic hydroxyl group can potentially form key hydrogen bonds within the colchicine binding site of β-tubulin, a common target for such inhibitors.
Experimental Workflow for Validating Tubulin Polymerization Inhibition
The following workflow provides a comprehensive, step-by-step approach to assess the potential of 4-(1,2,4-Oxadiazol-3-yl)phenol as a tubulin polymerization inhibitor.
Caption: Experimental workflow for validating tubulin polymerization inhibitors.
Detailed Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of 4-(1,2,4-Oxadiazol-3-yl)phenol on the polymerization of purified tubulin.
-
Methodology:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
In a 96-well plate, add varying concentrations of 4-(1,2,4-Oxadiazol-3-yl)phenol (e.g., 0.1 to 100 µM) to the tubulin solution. Include paclitaxel as a polymerization promoter and colchicine as a polymerization inhibitor as positive controls, and DMSO as a vehicle control.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit tubulin polymerization by 50%.
-
2. Cell Viability Assay (MTT)
-
Objective: To assess the cytotoxic effect of 4-(1,2,4-Oxadiazol-3-yl)phenol on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-(1,2,4-Oxadiazol-3-yl)phenol for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
3. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest at the G2/M phase.
-
Methodology:
-
Treat cancer cells with the GI₅₀ concentration of 4-(1,2,4-Oxadiazol-3-yl)phenol for 24 hours.
-
Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
-
4. Immunofluorescence Microscopy
-
Objective: To visualize the effect of the compound on the microtubule network within cancer cells.
-
Methodology:
-
Grow cancer cells on coverslips and treat with the GI₅₀ concentration of the compound for 18-24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule structure using a fluorescence microscope. Disruption of the normal filamentous microtubule network and formation of aberrant structures would support the proposed mechanism.
-
Part 2: Inflammation - Targeting the NF-κB Signaling Pathway
Scientific Rationale
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[6] Several studies have reported the anti-inflammatory activity of 1,2,4-oxadiazole derivatives through the inhibition of the NF-κB pathway.[6][7] The phenolic moiety can also contribute to anti-inflammatory effects through its antioxidant properties, which can quench reactive oxygen species (ROS) that are known to activate NF-κB.[7]
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Validating NF-κB Pathway Inhibition
1. Nitric Oxide (NO) Production Assay
-
Objective: To assess the anti-inflammatory activity of the compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Methodology:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 4-(1,2,4-Oxadiazol-3-yl)phenol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A decrease in nitrite levels indicates inhibition of iNOS, an enzyme transcriptionally regulated by NF-κB.
-
2. Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To investigate the effect of the compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
-
Methodology:
-
Treat RAW 264.7 cells with the compound followed by LPS stimulation.
-
Prepare cytoplasmic and nuclear extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A decrease in phospho-IκBα levels and a reduction in nuclear p65 would confirm NF-κB pathway inhibition.
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the effect of the compound on the gene expression of pro-inflammatory mediators.
-
Methodology:
-
Treat macrophages with the compound and/or LPS.
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using specific primers for TNF-α, IL-6, and COX-2.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
A significant reduction in the mRNA levels of these genes will provide further evidence for the anti-inflammatory activity of the compound.
-
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro and Cell-Based Activity of 4-(1,2,4-Oxadiazol-3-yl)phenol
| Assay | Cell Line/System | Endpoint | Result (IC₅₀/GI₅₀ in µM) |
| Tubulin Polymerization | Bovine Brain Tubulin | Inhibition of Polymerization | To be determined |
| Cell Viability (MTT) | HeLa | Growth Inhibition | To be determined |
| Cell Viability (MTT) | MCF-7 | Growth Inhibition | To be determined |
| Cell Viability (MTT) | A549 | Growth Inhibition | To be determined |
| NO Production | RAW 264.7 | Inhibition of NO | To be determined |
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial exploration of the therapeutic potential of 4-(1,2,4-Oxadiazol-3-yl)phenol. The proposed targets, tubulin and the NF-κB pathway, are well-validated in the fields of oncology and inflammation, respectively, and are supported by the known biological activities of the constituent chemical moieties. Successful validation through the outlined experimental workflows will provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant animal models. The versatility of the 1,2,4-oxadiazole scaffold also allows for future medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.
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Yu, Z., et al. (2023). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]
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Tumino, M., & D'Alessandro, A. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Retrieved from [Link]
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Ahsan, M. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Gobec, M., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Bioorganic & Medicinal Chemistry Letters, 25(22), 5272-5276. Retrieved from [Link]
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Reddy, T. S., et al. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Retrieved from [Link]
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Gobec, M., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Scilit. Retrieved from [Link]
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Kumar, A., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PMC. Retrieved from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action for 1,2,4-Oxadiazole-Based Inhibitors
Introduction: The Ascendance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its value stems primarily from its role as a robust bioisostere for amide and ester functionalities.[2][3][4] This bioisosteric replacement is a cornerstone strategy in medicinal chemistry, allowing for the enhancement of drug-like properties by substituting metabolically labile groups with a more stable scaffold that preserves key molecular interactions.[5] The 1,2,4-oxadiazole moiety is resistant to hydrolysis and can effectively mimic the hydrogen bonding capabilities of the groups it replaces, often leading to improved pharmacokinetic profiles without sacrificing potency.[3][4] Consequently, this scaffold is a constituent of numerous inhibitors targeting a wide array of proteins, including kinases, enzymes, and receptors involved in cancer, inflammation, and neurodegenerative diseases.[2][6][7][8]
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel 1,2,4-oxadiazole-based inhibitors. We will proceed through the logical sequence of a typical MoA study, from initial target identification to in-cell and in-vivo validation, emphasizing the rationale behind experimental choices and the integration of orthogonal assays to build a conclusive, data-driven narrative.
A Hierarchical Framework for MoA Elucidation
A successful MoA study is not a linear path but an iterative process of hypothesis generation and validation. The overarching goal is to move from observing a compound's effect (e.g., cell death) to understanding the precise molecular interactions that cause it. This hierarchical approach ensures that resources are used efficiently and that the resulting data is robust and interpretable.
The workflow begins with identifying the direct molecular target and progresses to verifying that the interaction with this target is responsible for the compound's ultimate biological effect.
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An In-depth Technical Guide to the Discovery and Synthesis of 4-(1,2,4-Oxadiazol-3-yl)phenol Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1,2,4-oxadiazol-3-yl)phenol scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to act as a bioisosteric replacement for carboxylic acids and amides, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the discovery and synthesis of analogues based on this core structure. We will delve into the strategic rationale behind their design, detail robust synthetic methodologies, and present workflows for their biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring system has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its versatility as a pharmacophore.[3] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, offers a stable and tunable scaffold for the development of new therapeutic agents.[3] Its significance is underscored by its presence in a range of approved drugs and clinical candidates.[4]
One of the most powerful applications of the 1,2,4-oxadiazole core is as a bioisostere for esters and amides.[5] Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to optimize a molecule's properties.[1][6] The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities and steric profile of ester and amide functionalities while often conferring improved metabolic stability and modulating target selectivity.[3][5] The phenolic hydroxyl group in the 4-position provides a crucial interaction point, often acting as a hydrogen bond donor, which is critical for binding to many biological targets.[7]
The exploration of 4-(1,2,4-oxadiazol-3-yl)phenol analogues has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][8] This guide will provide the technical details necessary to empower researchers to explore this promising chemical space.
Synthetic Strategies for 4-(1,2,4-Oxadiazol-3-yl)phenol Analogues
The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry, with the most common and versatile method being the cyclization of an amidoxime with a carboxylic acid derivative. This approach allows for significant diversity in the final products by varying the substituents on both precursors.
General Synthetic Workflow
The synthesis of 4-(1,2,4-oxadiazol-3-yl)phenol analogues typically follows a convergent approach where the key 1,2,4-oxadiazole ring is formed in the final steps. A generalized workflow is depicted below:
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenolic Oxadiazoles
Abstract
Phenolic oxadiazoles represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This versatility stems from the unique combination of the hydrogen-bonding capacity of the phenolic hydroxyl group and the metabolic stability and electron-donating features of the oxadiazole ring.[3][4] Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide provides a comprehensive analysis of the SAR of phenolic oxadiazoles, detailing the influence of structural modifications on their biological efficacy. We will explore common synthetic strategies, delve into SAR for key therapeutic areas, and provide detailed experimental protocols for synthesis and biological evaluation, offering a holistic resource for researchers in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[5] Among them, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, has garnered substantial interest.[5][6] The 1,3,4-oxadiazole isomer, in particular, is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target-protein interactions.[3][7]
When this heterocyclic core is combined with a phenolic moiety, the resulting scaffold gains an additional critical feature: a hydroxyl group that can act as a hydrogen bond donor and/or acceptor, and which is known to be crucial for various biological activities, including antioxidant effects.[8][9] This synergistic combination has led to the development of numerous phenolic oxadiazole derivatives with potent pharmacological profiles.[2][10] This guide will dissect the key structural elements of this scaffold and illuminate how their manipulation can fine-tune biological activity.
The Phenolic Oxadiazole Core: A Structural Overview
The therapeutic potential of a phenolic oxadiazole is dictated by the interplay of its three main components: the phenol ring, the oxadiazole ring, and the nature of the second substituent on the oxadiazole core.
-
The Phenol Ring: The position and nature of substituents on the phenolic ring are critical. The hydroxyl group's location (ortho, meta, or para) influences its acidity and hydrogen-bonding geometry. Additional electron-donating or electron-withdrawing groups on the ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which impact target binding and pharmacokinetic properties.[11]
-
The 1,3,4-Oxadiazole Ring: This five-membered heterocycle acts as a rigid linker, properly orienting the phenolic ring and the other substituent for optimal interaction with a biological target.[12] Its nitrogen atoms are potential hydrogen bond acceptors, contributing to the binding affinity.[3]
-
The R-Group Substituent: The group at the 5-position of the oxadiazole ring provides the greatest opportunity for diversification and activity modulation. This substituent can range from simple alkyl or aryl groups to more complex heterocyclic systems, each imparting distinct properties to the molecule.
Synthetic Pathways to Phenolic Oxadiazoles
A variety of reliable synthetic methods exist for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. The most common and versatile approach involves the cyclodehydration of an intermediate diacylhydrazine.[13]
General Synthetic Scheme
The typical synthesis starts from a phenolic acid, which is first converted to its corresponding ester and then to a hydrazide. This hydrazide is then reacted with another carboxylic acid (or its derivative, like an acid chloride) in the presence of a dehydrating agent to yield the final 1,3,4-oxadiazole.[13][14]
Experimental Protocol: Synthesis of 4-(5-(phenyl)-1,3,4-oxadiazol-2-yl)phenol
This protocol describes a representative synthesis starting from 4-hydroxybenzoic acid.
Step 1: Esterification of 4-hydroxybenzoic acid
-
To a solution of 4-hydroxybenzoic acid (10 mmol) in ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[14]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-hydroxybenzoate.
Step 2: Hydrazinolysis of Ethyl 4-hydroxybenzoate
-
Dissolve ethyl 4-hydroxybenzoate (8 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (16 mmol) and reflux the mixture for 8-10 hours.[14]
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry to yield 4-hydroxybenzohydrazide.
Step 3: Synthesis of N'-benzoyl-4-hydroxybenzohydrazide (Diacylhydrazine Intermediate)
-
Dissolve 4-hydroxybenzohydrazide (5 mmol) in pyridine (15 mL) and cool to 0°C.
-
Add benzoyl chloride (5.5 mmol) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water. Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol.
Step 4: Cyclodehydration to form 4-(5-(phenyl)-1,3,4-oxadiazol-2-yl)phenol
-
Suspend N'-benzoyl-4-hydroxybenzohydrazide (4 mmol) in phosphorus oxychloride (10 mL).[14][15]
-
Reflux the mixture for 5-7 hours.[14]
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.[14]
-
Neutralize the solution with a dilute sodium hydroxide solution.
-
Filter the separated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13][15]
Structure-Activity Relationship (SAR) Analysis
The SAR of phenolic oxadiazoles is highly dependent on the biological target. Below is an analysis across several key therapeutic areas.
Anticancer Activity
Phenolic oxadiazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition (e.g., histone deacetylases, thymidylate synthase) and induction of apoptosis.[3][5]
-
Influence of Phenolic -OH: The presence and position of the hydroxyl group are often crucial. For many derivatives, a phenolic -OH enhances cytotoxicity.[11] For example, compounds with a phenol ring often show better activity than their non-phenolic counterparts.
-
Substituents on the Second Aromatic Ring (R-Group):
-
Electron-withdrawing groups (e.g., halogens like -F, -Cl, or nitro groups) on the terminal phenyl ring often enhance anticancer activity.[11] This is likely due to modulation of the molecule's electronic properties and ability to form halogen bonds.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can also lead to potent compounds, suggesting that a delicate balance of electronic and steric factors is at play.[6] For instance, some studies found that a 3,4,5-trimethoxy substitution on the phenyl ring was beneficial for activity against certain cancer cell lines.[12]
-
Heterocyclic Rings: Replacing the second phenyl ring with other heterocyclic systems can also lead to potent anticancer agents.
-
Table 1: SAR Summary of Phenolic Oxadiazoles as Anticancer Agents
| Base Scaffold | R1 (Phenolic Ring) | R2 (Position 5) | Target Cell Line | Activity (IC₅₀) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 4-F-Ph | HCT116, HePG2 | >60% inhibition | [16] |
| 2,5-disubstituted-1,3,4-oxadiazole | 2-OH-Ph | Biphenyl | A549, MCF-7 | Not specified | [14] |
| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 4-NO₂-Ph | MCF-7 | 4.25 µM | [11] |
| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | Phenyl | MCF-7 | 4.56 µM | [11] |
Antimicrobial Activity
The search for new antimicrobial agents is critical due to rising resistance.[17][18] Phenolic oxadiazoles have emerged as a promising class of compounds in this area.[19][20]
-
Phenolic Moiety: The hydroxyl group is a key pharmacophoric feature. Its ability to chelate metal ions or interact with active sites of bacterial enzymes is thought to contribute to the antimicrobial effect.
-
Substituents on the Second Ring:
-
Halogens: Introduction of halogens (Br, Cl) on the terminal aromatic ring often leads to a significant increase in antibacterial and antifungal activity.[19]
-
Iodophenols: Recent studies have shown that iodophenol substituents at the 5-position result in compounds with exceptionally potent activity against challenging pathogens like Acinetobacter baumannii.[7]
-
Positional Isomerism: The relative positions of heteroatoms within the oxadiazole ring itself can influence antimicrobial activity. For example, a 1,3,4-oxadiazole derivative showed broad and promising antibacterial activity compared to its 1,2,4-oxadiazole isomers in one study.[20]
-
Table 2: SAR Summary of Phenolic Oxadiazoles as Antimicrobial Agents
| Base Scaffold | R1 (Phenolic Ring) | R2 (Position 5) | Target Organism | Activity (MIC) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 4-Br-Ph-NH-CH₂- | S. aureus, B. subtilis | Good activity | [19] |
| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 5-methyl | S. aureus, E. coli, A. niger | 25 µg/mL | [20] |
| 2,5-disubstituted-1,3,4-oxadiazole | Pyrrole | 2-Iodo-4-OH-Ph | A. baumannii | <2 µg/mL | [7] |
Antioxidant Activity
The phenolic hydroxyl group is a well-known scavenger of free radicals. The antioxidant capacity of these compounds is directly related to the stability of the phenoxyl radical formed after hydrogen donation.
-
Number and Position of -OH Groups: Compounds with multiple hydroxyl groups, such as catechol (dihydroxy) moieties, generally exhibit superior antioxidant activity compared to monohydroxy derivatives.[9]
-
Contribution of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can participate in the resonance stabilization of the phenoxyl radical, thereby enhancing the antioxidant potential compared to their diacylhydrazine precursors.[9]
-
Substituents: Electron-donating groups on the phenolic ring can increase antioxidant activity by stabilizing the resulting radical.
Mechanistic Insights & Experimental Workflows
A comprehensive SAR study involves not just synthesis and activity screening but also understanding the mechanism of action and employing a systematic workflow.
Illustrative Signaling Pathway: Inhibition of Cancer Cell Proliferation
Many phenolic oxadiazoles exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival. The diagram below illustrates a generalized pathway where an oxadiazole derivative might inhibit an enzyme like a kinase or histone deacetylase (HDAC), leading to cell cycle arrest and apoptosis.[3]
Caption: Generalized mechanism of anticancer action for a phenolic oxadiazole.
Standard Workflow for an SAR Study
A systematic approach is essential for efficient SAR exploration. The workflow involves iterative cycles of design, synthesis, and biological testing, with each cycle informing the design of the next generation of compounds.
Caption: Iterative workflow for a typical SAR study.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized phenolic oxadiazole compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[16]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The phenolic oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][21] The established SAR provides a clear roadmap for designing more potent and selective molecules. Future research will likely focus on:
-
Hybrid Molecules: Combining the phenolic oxadiazole core with other known pharmacophores to create hybrid drugs with dual mechanisms of action.[3]
-
Target-Specific Design: Utilizing computational tools like molecular docking to design derivatives that bind with high affinity to specific, validated biological targets.[5]
-
Pharmacokinetic Optimization: Modifying structures to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.[17]
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1,2,4-Oxadiazole as a bioisostere for amide and ester groups
As the field of medicinal chemistry continues to evolve, the rational design of molecules with superior drug-like properties will remain a central theme. The judicious application of bioisosteric replacements, such as the use of the 1,2,4-oxadiazole scaffold, will undoubtedly continue to play a pivotal role in the development of the next generation of safe and effective medicines. Researchers and drug development professionals are encouraged to consider the 1,2,4-oxadiazole moiety as a key tool in their lead optimization endeavors. [20]
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An In-Depth Technical Guide to In Silico Modeling of 4-(1,2,4-Oxadiazol-3-yl)phenol Receptor Binding
Foreword: The Convergence of Silicon and Biology
In the modern era of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is increasingly navigated through the digital realm. In silico modeling, a cornerstone of computer-aided drug design (CADD), provides an unprecedented atomic-level view of molecular interactions, allowing us to predict, rationalize, and optimize the binding of small molecules to their biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals who wish to apply these powerful techniques to a specific chemical entity: 4-(1,2,4-Oxadiazol-3-yl)phenol.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[3][4][5] Our subject, 4-(1,2,4-Oxadiazol-3-yl)phenol, combines this versatile heterocycle with a phenol group, a common feature for establishing critical hydrogen bond interactions within a receptor's binding site.
This document provides a comprehensive, technically-grounded workflow for investigating the binding of this molecule to a representative and highly relevant biological target. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each choice, ensuring a self-validating and robust computational protocol. Our approach is grounded in established methodologies, from initial structure preparation to the dynamic simulation of the protein-ligand complex.
Overall In Silico Workflow
The following diagram outlines the multi-stage workflow we will follow. This process is designed to be sequential, with the outputs of each stage providing a validated input for the next, thereby building confidence in the final model.
Caption: High-level overview of the in silico modeling workflow.
Chapter 1: Pre-Computation: The Foundation of Accuracy
The adage "garbage in, garbage out" is acutely true for in silico modeling. The quality of your starting structures for both the receptor and the ligand directly dictates the reliability of all subsequent results. This preparatory phase is arguably the most critical in the entire workflow.
Receptor Preparation: Curating the Biological Target
For this guide, we will use the AKT1 serine/threonine kinase (PDB ID: 6S9W) as our receptor. This target is a crucial node in cell signaling pathways and is frequently implicated in cancer, making it a high-value target for drug discovery.[6]
Experimental Protocol: Receptor Preparation
-
Obtain Structure: Download the PDB file for 6S9W from the RCSB Protein Data Bank (rcsb.org). This structure contains a co-crystallized inhibitor, which is invaluable for defining the binding site.
-
Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[7]
-
Remove all water molecules (HOH).
-
Delete any non-protein molecules except for the co-crystallized ligand (in this case, 'G95'). We will use this ligand to define the binding area and validate our docking protocol.
-
Separate the protein and the reference ligand into separate files.
-
-
Add Hydrogens & Assign Charges: Proteins in PDB files typically lack hydrogen atoms. Use a tool like AutoDock Tools or the 'Dock Prep' feature in UCSF Chimera to:[7][8]
-
Add all hydrogen atoms.
-
Add Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions.
-
-
Save the Prepared Receptor: Export the cleaned, protonated protein structure as a .pdbqt file, the format required by AutoDock Vina.
Scientist's Note (Expertise & Causality):
Why remove water? Crystallographic water molecules can be structurally important or transient. Unless you have strong evidence that a specific water molecule is critical for ligand binding (a "bridging" water), it's standard practice to remove them. Leaving them in can interfere with the docking algorithm by occupying space that the ligand could otherwise explore.
Why add charges? Scoring functions in docking programs heavily rely on electrostatic and van der Waals terms to estimate binding affinity.[2] Accurate charge assignment is non-negotiable for a meaningful calculation.
Ligand Preparation: Defining the Challenger
Our ligand, 4-(1,2,4-Oxadiazol-3-yl)phenol, must be converted from a 2D representation into an energetically favorable 3D conformation.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or use an online tool to generate its SMILES string: c1cc(ccc1O)c2ncno2.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure (.pdb or .mol2 format).
-
Energy Minimization: The initial 3D conversion may have unrealistic bond lengths or angles. Perform an energy minimization using a force field like MMFF94 or GAFF to arrive at a low-energy, stable conformation. This can be done within software like Avogadro or via command-line tools.
-
Prepare for Docking: Load the minimized 3D structure into AutoDock Tools.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the final structure as a .pdbqt file.
-
Scientist's Note (Trustworthiness): A ligand's protonation state and tautomeric form can significantly impact its binding interactions. For a molecule with a phenol group, it's crucial to consider its pKa. At physiological pH (~7.4), the phenol group will be predominantly protonated. Tools like MarvinSketch can help predict pKa and dominant protonation states if you are unsure.
Chapter 2: Molecular Docking: Predicting the Handshake
Molecular docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, typically as a "binding affinity" score.[9] The primary goals are to predict the binding pose and rank potential ligands.[2]
Protocol: Rigid Receptor Docking with AutoDock Vina
This protocol assumes the receptor is rigid while the ligand is flexible, a common and computationally efficient approach.
Caption: Workflow for a typical molecular docking experiment.
Step-by-Step Methodology:
-
Define the Search Space: The "grid box" is a 3D cube that defines the volume where the docking algorithm will search for binding poses.
-
Load the prepared receptor (6S9W_protein.pdbqt) and the co-crystallized ligand (G95_ligand.pdb) into a visualizer.
-
Center the grid box on the co-crystallized ligand.
-
Adjust the dimensions of the box to encompass the entire binding site, typically with a 4-5 Å buffer around the ligand. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:[10]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line:[10] vina --config conf.txt --out docked_poses.pdbqt --log docking_log.txt
-
Protocol Validation (Trustworthiness): Before analyzing the results for our new ligand, a crucial self-validation step is to re-dock the co-crystallized ligand. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If it cannot, the docking parameters (especially the grid box) must be re-evaluated.
Analysis of Docking Results
The output file (docked_poses.pdbqt) contains the top-ranked binding poses (10 in our case) and their corresponding binding affinity scores.
Data Presentation: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions |
| 1 | -8.5 | 0.00 | H-bond with GLU228; Pi-Pi stacking with PHE293 |
| 2 | -8.2 | 1.21 | H-bond with GLU228; Hydrophobic contact with LEU156 |
| 3 | -7.9 | 2.54 | H-bond with LYS179 (backbone) |
| ... | ... | ... | ... |
Interpretation:
-
Binding Affinity: Lower values indicate a more favorable predicted binding energy.[9] The top poses are the most likely candidates.
-
Pose Clustering: Poses with low RMSD values relative to each other form a cluster, suggesting a well-defined and favorable binding mode. A wide spread of scores and poses may indicate that the ligand does not have a single, stable binding mode.
-
Visual Inspection: This is paramount. Load the top poses back into the receptor structure. Analyze the interactions. Does the pose make chemical sense? The phenol group of our ligand should ideally be forming a hydrogen bond with a suitable acceptor/donor residue in the active site. The oxadiazole ring might be involved in polar or pi-stacking interactions. The best pose is not always the one with the lowest energy score, but the one that is both low-energy and forms chemically sound interactions.
Chapter 3: Molecular Dynamics: From a Static Snapshot to a Dynamic Movie
Molecular docking provides a static picture. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations provide insights into the physical movements of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes.[11]
Protocol: MD Simulation with GROMACS
This protocol outlines the setup and execution of an MD simulation for the top-ranked protein-ligand complex from our docking experiment. The workflow involves system preparation, equilibration, and a production run.[12][13]
Caption: Standard workflow for setting up and running an MD simulation.
Step-by-Step Methodology:
-
System Topology Generation:
-
Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein, selecting a force field like AMBER99SB-ILDN.
-
Ligand: Parameterizing a novel ligand is a complex task. A tool like CGenFF or the Antechamber suite (for AMBER force fields) is required to generate topology and parameter files for 4-(1,2,4-Oxadiazol-3-yl)phenol that are compatible with the protein force field.
-
-
System Setup:
-
Combine the protein and ligand coordinates.
-
Create a simulation box (e.g., cubic) and solvate the complex with a water model like TIP3P.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup process.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate for ~100-200 ps to stabilize the system's temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand to allow the solvent to relax around them.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for ~200-500 ps to stabilize the pressure (e.g., 1 bar) and ensure the correct solvent density. Position restraints are often kept on heavy atoms.
-
-
Production MD: Run the simulation without restraints for a desired length of time (e.g., 50-100 nanoseconds). This production run generates the trajectory that will be used for analysis.
Analysis of MD Trajectories
The primary output of an MD simulation is a trajectory file, which contains snapshots of the system at regular time intervals.
Data Presentation: Key MD Analysis Metrics (Hypothetical)
| Metric | Average Value | Interpretation |
| Protein RMSD (Cα) | 1.5 Å (± 0.2 Å) | The protein backbone is stable throughout the simulation. |
| Ligand RMSD (heavy atoms) | 1.2 Å (± 0.3 Å) | The ligand remains stably bound in the initial docking pose. |
| Radius of Gyration (Rg) | 22.5 Å (± 0.5 Å) | The protein maintains its overall compact fold. |
| H-Bonds (Ligand-Protein) | 1.8 (occupancy > 75%) | The key H-bond with GLU228 is consistently maintained. |
Interpretation:
-
Root Mean Square Deviation (RMSD): A low and stable RMSD for the protein backbone and the ligand indicates that the complex is stable and the docking pose is likely reliable. A large, sudden jump in ligand RMSD would suggest it is unbinding.
-
Root Mean Square Fluctuation (RMSF): This metric shows the fluctuation of individual residues. High RMSF in loop regions is normal. High RMSF in the binding site could indicate instability.
-
Interaction Analysis: Tools in GROMACS can track specific interactions, like hydrogen bonds, over time. Confirming that the key interactions predicted by docking are stable throughout the simulation provides strong validation for the binding model.
Chapter 4: Pharmacophore Modeling: Abstracting the Key Features
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14] It defines the 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15][16]
Protocol: Structure-Based Pharmacophore Generation
By analyzing our validated protein-ligand complex from the MD simulation, we can create a structure-based pharmacophore model.
Caption: Conceptual diagram of a pharmacophore model.
Step-by-Step Methodology:
-
Select a Representative Structure: Choose a frame from the most stable part of the MD trajectory (e.g., from a cluster analysis of the trajectory).
-
Generate Features: Use software like LigandScout or the pharmacophore tools within MOE or Schrödinger to automatically identify the key interaction features between the ligand and the receptor.
-
Define the Pharmacophore: The resulting model will consist of several features with specific 3D coordinates and radii. For our complex, this might include:
-
One Hydrogen Bond Donor (from the phenol -OH).
-
Two Hydrogen Bond Acceptors (from the oxadiazole nitrogens).
-
One Aromatic Ring feature (from the phenyl ring).
-
-
Refine and Validate: The model can be refined by excluding less important features. It can then be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophore and might also bind to the target.[17]
Scientist's Note (Authoritative Grounding): Pharmacophore modeling is a powerful tool for scaffold hopping and lead optimization.[16][18] By abstracting the interaction pattern away from the specific chemical scaffold, it allows for the discovery of chemically diverse compounds that retain the necessary binding features.[15]
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step in silico workflow for modeling the binding of 4-(1,2,4-Oxadiazol-3-yl)phenol to the AKT1 kinase. By progressing from static docking to dynamic simulation and feature abstraction, we have built a comprehensive and self-validating model of the putative binding event.
The results of such a study—a validated binding pose, an understanding of complex stability, and a pharmacophore hypothesis—provide a solid foundation for the next steps in a drug discovery campaign. These could include:
-
Virtual Screening: Using the docking protocol or the pharmacophore model to screen millions of compounds to identify new potential hits.
-
Lead Optimization: Guiding the chemical synthesis of new analogues of 4-(1,2,4-Oxadiazol-3-yl)phenol with predicted improvements in binding affinity or selectivity.
-
Experimental Validation: Ultimately, the predictions from any in silico model must be tested in the lab. Biochemical assays (e.g., IC50 determination) and structural biology techniques (e.g., X-ray crystallography) are required to confirm the computational hypotheses.
Computational modeling is not a replacement for experimental work but a powerful partner. When executed with scientific rigor and a clear understanding of its principles and limitations, it dramatically accelerates the path toward novel therapeutics.
References
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- Pharmacophore modeling: advances and pitfalls. Frontiers.
- Molecular Docking Tutorial. Unknown Source.
- Applications and Limitations of Pharmacophore Modeling. Unknown Source.
- What is pharmacophore modeling and its applications?.
- 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
- Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Simulating Protein-Ligand Complexes using Open Source tools. Unknown Source.
- GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
- Protein-Ligand Complex - MD Tutorials. Unknown Source.
- simple-simulate-complex: Simple protein-ligand complex simul
- Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human P
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
- A Guide to In Silico Drug Design. PMC.
- Enabling In-Silico Hit Discovery Workflows Targeting RNA with Small Molecules.
- In-Silico Drug Discovery using Protein-Small Molecule Interaction.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Unknown Source.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Unknown Source.
- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Unknown Source.
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Antifungal Activity of 1,2,4-Oxadiazole Derivatives: Structural Rationale, Mechanistic Pathways, and Protocol Standards
Executive Summary: The Oxadiazole Imperative
The escalating crisis of antimicrobial resistance (AMR), specifically the intrinsic resistance and reduced susceptibility of both clinical pathogens (Candida spp.) and agricultural phytopathogens (Sclerotinia sclerotiorum), necessitates the development of novel molecular scaffolds. Traditionally, amides and esters have been utilized as linkers and pharmacophores; however, their susceptibility to enzymatic hydrolysis limits their in vivo half-life.
Enter the 1,2,4-oxadiazole ring , an asymmetrical five-membered heterocyclic compound comprising two nitrogen atoms and one oxygen atom. Functioning as a metabolically stable bioisostere for carbonyl-containing groups (such as amides and esters), the 1,2,4-oxadiazole core demonstrates robust resilience to hydrolysis—even in the presence of strong acids[1]. This specific structural modality, coupled with its capacity to act as a highly effective hydrogen bond acceptor via non-ligand electron pairs, has positioned 1,2,4-oxadiazole derivatives at the forefront of advanced antifungal discovery[1].
Structural & Mechanistic Grounding
The fundamental logic of 1,2,4-oxadiazole integration relies heavily on its bioisosteric substitution capabilities. In antifungal drug design, its role is biphasic: it acts both as a flat aromatic linker facilitating proper spatial orientation and as an active participant in binding deep within target enzymatic pockets. Currently, there are two primary recognized mechanisms of action (MoA) driving the fungicidal activity of 1,2,4-oxadiazole derivatives, separated by their targeted taxonomy.
Pathway A: Ergosterol Biosynthesis Inhibition (Clinical Pathogens)
For human-infective fungi such as Candida albicans and Candida krusei, substituted 1,2,4-oxadiazole compounds predominantly target Lanosterol 14α-demethylase (CYP51) [2]. CYP51 is the cytochrome P450-dependent enzyme responsible for the critical step in ergosterol biosynthesis. Through in silico docking and in vitro enzymatic assays, it has been demonstrated that the oxadiazole nucleus binds effectively within the CYP51 active site, thereby preventing sterol demethlyation[2]. The subsequent cessation of ergosterol synthesis triggers fungal cell membrane disruption, leading to fatal cellular dysfunction[1].
Pathway B: Succinate Dehydrogenase (SDH) Inhibition (Agricultural Fungi)
In agricultural phytopathogens (Rhizoctonia solani, Sclerotinia sclerotiorum), 1,2,4-oxadiazole derivatives synthesized with anisic, cinnamic, or amide fragments behave as potent Succinate Dehydrogenase Inhibitors (SDHIs) [3][4]. SDH, also known as Complex II of the mitochondrial respiratory chain, is vital for both the tricarboxylic acid (TCA) cycle and electron transport chain. Oxadiazoles selectively bind to specific amino acid residues of the fungal SDH (such as TRP173, TYR58, and SER39) via strong hydrogen bonds and hydrophobic interactions[3]. This effectively halts mitochondrial respiration, causing catastrophic energy depletion, hyphal shriveling, and fungal collapse[4].
Figure 1. Divergent dual-target mechanistic pathways of 1,2,4-oxadiazole derivatives.
Quantitative Efficacy Data
To demonstrate the broad-spectrum viability of 1,2,4-oxadiazole compounds, the following table summarizes experimentally verified inhibitory concentrations. Note the divergence in potency depending on the substitution patterns—particularly the introduction of halogenated phenyls and pyrazole amine scaffolds, which enhance lipophilicity and subsequent membrane penetration.
| Compound Class/Derivative | Target Organism | Activity Metric | Potency Value | Mechanism/Notes |
| Amide-fragment 1,2,4-oxadiazole (F15) | Sclerotinia sclerotiorum | EC₅₀ | 2.9 µg/mL | SDH inhibition (IC₅₀ = 12.5 µg/mL); hyphal collapse.[4] |
| Pyrazole amine 1,2,4-oxadiazole | Candida albicans | MIC | 0.12 µg/mL | Broad spectrum inhibition; high lipophilicity.[5] |
| Cinnamic/Anisic acid derivatives (4f) | Rhizoctonia solani | EC₅₀ | 12.68 µg/mL | SDH inhibition; binds TYR58/TRP173.[3] |
| Disubstituted p-phenylene (Cmpd 43) | Candida albicans | MIC | 12.5 µg/mL | Fungal wall disruption; optimal pharmacokinetics.[6] |
Validated Experimental Workflows
As a medicinal chemist or microbiologist investigating novel oxadiazole derivatives, adherence to strictly self-validating protocols is paramount. Below are standard methodologies designed not just to record activity, but to establish causality between the oxadiazole dosage and the physiological outcome.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)
Scientific Causality: This assay determines the Minimum Inhibitory Concentration (MIC) under highly controlled conditions. Following CLSI (Clinical and Laboratory Standards Institute) M27 parameters ensures that observed cell growth reductions are strictly due to the pharmacodynamic properties of the oxadiazole, negating media-induced stress.
Materials: Mueller-Hinton Broth (MHB) or RPMI-1640 medium (buffered with MOPS), Dimethyl sulfoxide (DMSO), clinical/standard fungal strains (e.g., C. albicans ATCC 90028), 96-well sterile microplates.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the synthesized 1,2,4-oxadiazole derivative in 100% DMSO to a concentration of 2 mg/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the oxadiazole stock in MHB/RPMI across the 96-well plate to achieve a testing gradient (e.g., 256 µg/mL down to 0.125 µg/mL). Ensure DMSO final concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Standardization: Cultivate the Candida strain on Sabouraud Dextrose Agar (SDA). Harvest and resuspend colonies in physiological saline. Standardize the suspension to 0.5 McFarland standard, and dilute to achieve a final well concentration of
CFU/mL. -
Inoculation & Incubation: Pipette an equal volume of standardized inoculum into each test well. Designate the last well as a Positive Growth Control (Medium + Organism + 1% DMSO) and another as a Negative Sterility Control (Medium + 1% DMSO only). Incubate at 35°C for 24 to 48 hours.
-
Endpoint Reading: Utilize spectrophotometric determination at OD₅₃₀ nm. The MIC is defined as the lowest concentration exhibiting a ≥50% reduction in visible growth compared to the positive growth control.
Figure 2. Step-by-step standardized Broth Microdilution workflow for MIC determination.
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
Scientific Causality: To prove that the observed EC₅₀ reduction in agricultural fungi is caused specifically by SDH interference rather than general toxicity, enzyme-specific kinetics must be evaluated using the 2,6-dichlorophenolindophenol (DCPIP) reduction assay.
Step-by-Step Methodology:
-
Mitochondrial Extraction: Homogenize fungal mycelia (e.g., S. sclerotiorum) in an ice-cold extraction buffer containing 50 mM sodium phosphate (pH 7.2) and protease inhibitors. Centrifuge at 10,000×g to isolate the mitochondrial fraction.
-
Reagent Preparation: Prepare an assay mixture containing 0.1 mM DCPIP, 1 mM Phenazine methosulfate (PMS) (acting as an intermediate electron acceptor), 20 mM succinate, and the test oxadiazole derivative (in varying sub-lethal concentrations).
-
Kinetic Initiation: Add the mitochondrial extract to the assay mixture. The SDH-catalyzed oxidation of succinate transfers electrons to PMS, which then reduces the blue DCPIP to a colorless form.
-
Measurement: Continuously monitor the reduction of DCPIP via a spectrophotometer at 600 nm for 5 minutes at 25°C.
-
Data Processing: Calculate the SDH activity velocity (
). Formulate the IC₅₀ by plotting residual enzyme activity against the logarithmic concentration of the oxadiazole inhibitor. A self-validating test will show a dose-dependent reduction in DCPIP bleaching.
Conclusion and Future Directions
The 1,2,4-oxadiazole ring represents an elite pharmacophore capable of simultaneously driving metabolic stability and acting as a precision binding ligand. From targeting the lanosterol 14α-demethylase (CYP51) pathway in multi-drug resistant Candida to crippling the SDH mitochondrial engines of agricultural blights, its bioisosteric utility remains unparalleled in modern agrochemical and medical chemistry. Future engineering should prioritize resolving the ADME profiles of disubstituted 1,2,4-oxadiazoles, ensuring high gastrointestinal and cellular membrane penetrability while retaining low human cytotoxicity.
References
-
[5] A Review On: Antifungal And Antibacterial Activity Of 1, 3, 4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Journal. Retrieved from:
-
[3] Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI (Molecules). Retrieved from:
-
[6] A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC/NIH. Retrieved from:
-
[4] Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. PMC/NIH. Retrieved from:
-
[1] 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. SciELO. Retrieved from:
-
[2] Design, molecular docking studies and ADME prediction of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives as CYP51. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from:
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Methodological & Application
Application Note: Spectroscopic Characterization of 4-(1,2,4-Oxadiazol-3-yl)phenol using High-Resolution NMR and FT-IR
Executive Summary & Scientific Rationale
In modern drug development, the 1,2,4-oxadiazole heterocycle is prominently utilized as a bioisostere for amides and esters, conferring heightened hydrolytic stability and improved metabolic profiles[1]. 4-(1,2,4-Oxadiazol-3-yl)phenol, specifically, combines this stable heterocyclic core with a para-substituted phenol, offering excellent hydrogen-bond capabilities.
Accurate structural verification of 4-(1,2,4-oxadiazol-3-yl)phenol following synthesis or isolation is paramount. As a Senior Application Scientist, I mandate an orthogonal analytical approach. Relying on a single spectroscopic technique is prone to interpretive bias; therefore, combining Fourier-Transform Infrared Spectroscopy (FT-IR) with Nuclear Magnetic Resonance (
The Mechanistic "Why":
-
FT-IR (ATR Method): Selected for its rapid, non-destructive validation of functional groups. It distinguishes the uniquely vibrational C=N and N–O bonds of the oxadiazole ring from the phenolic O–H stretch, establishing the presence of the required functional moieties without reliance on magnetic environments.
- H NMR: Validates the molecular backbone. Due to the extreme electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the oxadiazole ring, the isolated C-5 proton is heavily deshielded, serving as a primary structural marker[2].
-
C NMR: Because
H NMR is magnetically blind to quaternary carbons, C NMR is required to definitively assign the heterocyclic framework (C-3 and C-5) and confirm the lack of isomeric impurities (such as the 1,3,4-oxadiazole isomer).
Experimental Protocols
The following step-by-step methodologies are designed to serve as a self-validating system, minimizing solvent artifacts and maximizing signal resolution.
Protocol A: FT-IR Attenuated Total Reflectance (ATR) Data Acquisition
ATR eliminates the need for KBr pellet pressing, removing potential moisture artifacts that could obscure the critical phenolic O-H stretch.
-
Preparation: Ensure the ATR crystal (diamond or zinc selenide) is cleaned with isopropyl alcohol and a background scan (ambient air) is acquired prior to analysis.
-
Sample Loading: Place 1–2 mg of crystalline 4-(1,2,4-oxadiazol-3-yl)phenol directly onto the center of the ATR crystal.
-
Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the sample and the crystal.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans to enhance the signal-to-noise ratio.
-
Validation: Process the spectrum with baseline correction. Immediately verify the absence of water vapor artifacts in the 3600 cm⁻¹ region.
Protocol B: NMR Sample Preparation and Acquisition
DMSO-
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to eliminate residual water, which would otherwise overlap with critical downfield shifts in DMSO-
. -
Solvation: Dissolve precisely 15 mg (for
H) or 40 mg (for C) of the compound in 0.6 mL of anhydrous DMSO- (containing 0.03% v/v TMS as an internal standard). -
Filtration: Pass the solution through a small plug of glass wool into a 5 mm precision NMR tube to eliminate undissolved particulates, ensuring maximum magnetic field homogeneity.
- H NMR Acquisition: Acquire data at 400 MHz (or higher). Use a standard 30° pulse sequence, a relaxation delay of 2.0 seconds, and 16–32 scans.
- C NMR Acquisition: Acquire data at 100 MHz. Employ broadband proton decoupling (CPD). To account for the long relaxation times of the quaternary carbons (C-3, C-5, and C-1' of the phenol), use a relaxation delay of 3.0 seconds and accumulate a minimum of 512 scans.
Spectral Interpretation and Quantitative Data
Data must be comprehensively tabulated for cross-referencing. The structural validation is only complete when the FT-IR functional group identifications independently align with the magnetic environments deduced from NMR.
Table 1: FT-IR (ATR) Spectral Assignments
FT-IR serves as the primary gateway confirming ring closure and phenol retention[3].
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Assignment | Diagnostic Value |
| 3100 – 3450 | O–H stretch (broad) | Phenolic hydroxyl | Validates intact phenol; breadth implies H-bonding. |
| 1600 – 1640 | C=N stretch | 1,2,4-Oxadiazole ring | Confirms proper heterocycle closure[3]. |
| 1580 – 1590 | C=C stretch | Aromatic ring | Distinguishes the phenyl backbone. |
| 1300 – 1360 | N–O stretch | 1,2,4-Oxadiazole ring | Distinctly validates the unique oxadiazole N-O bond. |
| 1150 – 1250 | C–O stretch | Phenolic C-O | Corroborates the presence of the oxygenated aromatic. |
Table 2: H NMR Spectral Assignments (DMSO- , 400 MHz)
Notice the characteristic separation between the highly deshielded oxadiazole proton and the predictable para-substituted aromatic system.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Causality |
| ~10.20 | Broad singlet (bs) | 1H | Phenolic –OH | Highly deshielded due to hydrogen bonding and resonance; visible primarily due to the DMSO solvent choice. |
| 8.65 – 8.80 | Singlet (s) | 1H | Oxadiazole H-5 | Extreme deshielding induced by the cumulative electron-withdrawing effects of the adjacent O and N atoms[2]. |
| 7.85 – 7.95 | Doublet (d) | 2H | Aromatic (H-2', H-6') | Located ortho to the electron-withdrawing oxadiazole ring[4]. |
| 6.90 – 7.00 | Doublet (d) | 2H | Aromatic (H-3', H-5') | Shielded relative to H-2'/6' by the electron-donating resonance of the –OH group. Forms a classic AA'BB' pattern. |
Table 3: C NMR Spectral Assignments (DMSO- , 100 MHz)
Carbon assignment directly prevents misidentification with the 1,3,4-oxadiazole regioisomer[1].
| Chemical Shift ( | Carbon Position | Environment / Structural Causality |
| ~176.0 | Oxadiazole C-5 | The most highly deshielded nucleus in the molecule, directly flanked by an oxygen and nitrogen atom within the planar heterocycle. |
| ~167.5 | Oxadiazole C-3 | Imine-like quaternary carbon, slightly less deshielded than C-5[4]. |
| ~160.5 | Phenol C-4' | Conjugated aromatic carbon directly bonded to the hydroxyl oxygen. |
| ~128.5 | Aromatic C-2', C-6' | Aromatic carbons ortho to the oxadiazole moiety. |
| ~117.0 | Aromatic C-1' | Ipso aromatic carbon attached directly to the oxadiazole C-3. |
| ~115.5 | Aromatic C-3', C-5' | Aromatic carbons ortho to the electron-donating hydroxyl group. |
Characterization Workflow
The integrated characterization pathway described below guarantees orthogonal validation of the molecular structure.
Orthogonal spectroscopic workflow for the structural validation of 4-(1,2,4-oxadiazol-3-yl)phenol.
References
1.[1] Title: Oxadiazoles in Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link] 2.[5] Title: Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC Source: nih.gov URL: [Link] 3.[2] Title: Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry Source: arabjchem.org URL: [Link] 4.[4] Title: Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI Source: mdpi.com URL: [Link] 5.[3] Title: An ultrasound assisted synthesis of spirooxindolo-1,2,4-oxadiazoles via[3+2] cycloaddition reaction and their anti-cancer activ - Arkivoc Source: arkat-usa.org URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors | MDPI [mdpi.com]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 1,2,4-Oxadiazole Derivatives using ¹H and ¹³C NMR
Introduction: The Role of 1,2,4-Oxadiazoles and the Imperative of Unambiguous Structural Verification
The 1,2,4-oxadiazole moiety is a cornerstone in contemporary drug discovery and materials science. Its presence in a molecule can confer a range of desirable pharmacological properties, acting as a bioisostere for esters and amides, thereby improving metabolic stability and pharmacokinetic profiles. As researchers and drug development professionals, the ability to unequivocally confirm the structure of novel 1,2,4-oxadiazole derivatives is paramount to the integrity and progression of our work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these vital heterocyclic compounds.
This comprehensive guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral features of 1,2,4-oxadiazole derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind spectral observations, offers field-proven protocols for data acquisition, and provides a framework for the logical interpretation of NMR data to ensure the confident structural assignment of this important class of molecules.
Core Principles of 1,2,4-Oxadiazole NMR Spectroscopy: A Causal Analysis
The 1,2,4-oxadiazole ring is a five-membered, electron-deficient aromatic heterocycle. This inherent electronic nature profoundly influences the chemical environment of its constituent atoms and any attached substituents, giving rise to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.
The 1,2,4-oxadiazole ring has two carbon atoms, C3 and C5, and one proton at the C5 position in the unsubstituted parent molecule. The chemical shifts of these nuclei are highly sensitive to the electronic nature and steric bulk of the substituents at both the C3 and C5 positions.
¹H NMR Spectral Characteristics
The most diagnostic proton signal in an unsubstituted or C3-substituted 1,2,4-oxadiazole is that of the C5-H proton. Due to the electron-withdrawing nature of the two nitrogen atoms and the oxygen atom in the ring, this proton is significantly deshielded and typically resonates in the downfield region of the spectrum.
For instance, in the parent 3-phenyl-1,2,4-oxadiazole, the C5-H proton signal is observed at approximately δ 8.70 ppm[1]. The precise chemical shift of this proton is a sensitive indicator of the electronic effects of the substituent at the C3 position. Electron-donating groups at C3 will cause a slight upfield shift of the C5-H signal, while electron-withdrawing groups will lead to a further downfield shift.
When the 1,2,4-oxadiazole ring is substituted at both C3 and C5, the ¹H NMR spectrum will be dominated by the signals of the substituent protons. The chemical shifts of the protons on the substituents, particularly those on aryl rings directly attached to the oxadiazole core, can provide valuable information about the electronic interplay between the substituent and the heterocyclic ring. Protons on an aryl ring at the C3 or C5 position that are ortho to the point of attachment are typically deshielded due to the electron-withdrawing nature of the oxadiazole ring.
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum of 1,2,4-oxadiazole derivatives is characterized by the resonances of the two carbon atoms within the heterocyclic ring, C3 and C5. These carbons are in a highly electron-deficient environment and therefore resonate at very low field.
Generally, the chemical shifts for C3 and C5 of the 1,2,4-oxadiazole ring are found in the range of δ 167–176 ppm [2]. The C5 carbon is typically observed at a slightly lower field than the C3 carbon. The specific chemical shifts are influenced by the nature of the substituents at these positions. For example, a methyl group at C5 has been shown to have a minimal effect on the chemical shift of C3[1]. Conversely, steric hindrance, such as that caused by an ortho-substituted phenyl group at C3, can lead to a downfield shift of the C3 signal due to a disruption of planarity with the heterocyclic ring[1].
Data Presentation: A Comparative Summary of NMR Spectral Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various 1,2,4-oxadiazole derivatives. These values are compiled from a comprehensive review of the scientific literature and serve as a valuable reference for spectral interpretation.
Table 1: Representative ¹H NMR Chemical Shifts for 1,2,4-Oxadiazole Derivatives
| Compound/Substituent | Position | Proton | Typical Chemical Shift (δ, ppm) | Solvent | Reference |
| 3-Phenyl-1,2,4-oxadiazole | C5 | H-5 | 8.70 | CCl₄ | [1] |
| Aryl substituents | Ortho to oxadiazole | Ar-H | 7.90 - 8.37 | CCl₄ | [1] |
| Aryl substituents | Meta and para to oxadiazole | Ar-H | 7.23 - 7.70 | CCl₄ | [1] |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | CH₂Cl | -CH₂- | 4.88 | CDCl₃ | |
| 3-Aryl-5-methyl-1,2,4-oxadiazoles | -CH₃ | -CH₃ | ~2.6 | CDCl₃ | [1] |
Table 2: Representative ¹³C NMR Chemical Shifts for 1,2,4-Oxadiazole Derivatives
| Compound/Substituent | Position | Carbon | Typical Chemical Shift (δ, ppm) | Solvent | Reference |
| 3-Aryl-1,2,4-oxadiazoles | C3 & C5 | C3 & C5 | 167 - 176 | CDCl₃ | [2] |
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | C3 | C3 | 168.1 | CDCl₃ | [1] |
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | C5 | C5 | 178.9 | CDCl₃ | [1] |
| 3-(o-Tolyl)-5-methyl-1,2,4-oxadiazole | C3 | C3 | 168.8 | CDCl₃ | [1] |
| 3-(o-Tolyl)-5-methyl-1,2,4-oxadiazole | C5 | C5 | 178.8 | CDCl₃ | [1] |
Experimental Protocols: A Self-Validating System for High-Quality NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring that experimental choices are deliberate and contribute to the overall integrity of the results.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for preparing a high-quality NMR sample of a 1,2,4-oxadiazole derivative for analysis.
Materials:
-
1,2,4-Oxadiazole derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-quality NMR tube (5 mm) and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the 1,2,4-oxadiazole derivative into a clean, dry vial. The amount can be adjusted based on the molecular weight and solubility of the compound.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many 1,2,4-oxadiazole derivatives due to its good solvating power and relatively clean spectral window. Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: Place a small, tightly packed plug of cotton or glass wool into a Pasteur pipette. This will serve as a filter to remove any particulate matter that could degrade the quality of the NMR spectrum.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial through the filter-tipped Pasteur pipette into the NMR tube. The final volume in the NMR tube should be approximately 0.6 mL.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Causality Behind Choices:
-
Deuterated Solvent: Using a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the NMR spectrometer for field-frequency locking, which ensures the stability of the magnetic field during data acquisition.
-
Filtration: The removal of solid particles is essential for achieving a homogeneous magnetic field across the sample (good shimming), which directly translates to sharp, well-resolved NMR signals.
Protocol 2: Standard Acquisition of ¹H and ¹³C NMR Spectra
This protocol provides a general workflow for acquiring standard 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.
Workflow:
-
Instrument Preparation: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a simple 90° pulse).
-
Set the number of scans (e.g., 8-16 for a sample of 5-10 mg).
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve the signal-to-noise ratio.
-
Set the number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Advanced NMR Techniques for Structural Elucidation of 1,2,4-Oxadiazole Derivatives
For complex 1,2,4-oxadiazole derivatives with overlapping signals or for unambiguous assignment of all protons and carbons, 2D NMR techniques are indispensable.
2D NMR Workflow for Structural Confirmation
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to identify spin systems within the substituents of the 1,2,4-oxadiazole derivative.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning the carbon signals of protonated carbons in the substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. This allows for the connection of different spin systems and the unambiguous assignment of quaternary carbons, including the C3 and C5 carbons of the 1,2,4-oxadiazole ring by observing correlations from nearby protons on the substituents. For example, the ortho-protons of a phenyl group at C3 will show a correlation to the C3 carbon in the HMBC spectrum.
Conclusion: Towards Confident and Efficient Drug Development
The methodologies and data presented in this guide provide a robust framework for the accurate and efficient structural characterization of 1,2,4-oxadiazole derivatives. By understanding the fundamental principles that govern their NMR spectral behavior and by employing systematic and self-validating experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds. This high level of structural fidelity is a critical prerequisite for meaningful structure-activity relationship (SAR) studies and is ultimately essential for the successful advancement of novel 1,2,4-oxadiazole-based candidates in drug discovery and development pipelines.
References
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-225. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]
-
Puzanov, A. I., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417-2424. [Link]
-
Kara, Y. S. (2015). 13C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927. [Link]
-
Abdel-Wahab, B. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]
-
Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. [Link]
Sources
Protocol for measuring the antifungal EC50 of 1,2,4-oxadiazole derivatives
An Application Note and Protocol for Determining the Antifungal EC50 of 1,2,4-Oxadiazole Derivatives
Authored by: A Senior Application Scientist
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. The 1,2,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including potential antifungal properties.[1][2] Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives and their evaluation against various plant and human fungal pathogens, demonstrating the promise of this chemical class.[3][4][5]
A critical step in the preclinical evaluation of any new chemical entity is the quantitative assessment of its potency. The half-maximal effective concentration (EC50) is a key pharmacological parameter that measures the concentration of a compound required to inhibit 50% of a specific biological process, such as fungal growth.[6] Determining the EC50 value allows for the direct comparison of the potency of different compounds and provides a benchmark for structure-activity relationship (SAR) studies.
This document provides a detailed, field-proven protocol for determining the antifungal EC50 of novel 1,2,4-oxadiazole derivatives using the broth microdilution method. This method is aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are recognized as the global standards for antifungal susceptibility testing.[7][8][9][10][11]
Principle of the Broth Microdilution Assay
The broth microdilution assay is the reference method for determining the minimum inhibitory concentration (MIC) and, by extension, the EC50 of an antifungal agent.[12][13][14] The principle involves challenging a standardized suspension of a fungal isolate with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following a defined incubation period, fungal growth is assessed either visually or spectrophotometrically by measuring optical density. The extent of growth inhibition is dependent on the concentration of the compound. By plotting the percentage of growth inhibition against the logarithm of the compound concentration, a sigmoidal dose-response curve is generated, from which the EC50 value can be accurately calculated.[15][16]
Materials and Reagents
Equipment:
-
Biosafety Cabinet (Class II)
-
Incubator (35°C)
-
Microplate reader (with a 530 nm or similar filter)
-
Spectrophotometer or Hemocytometer
-
Vortex mixer
-
Multichannel and single-channel micropipettes (calibrated)
-
Autoclave
Consumables:
-
Sterile 96-well, U-bottom or flat-bottom, polystyrene microtiter plates
-
Sterile pipette tips, reservoirs, and microcentrifuge tubes
-
Sterile saline solution (0.85% NaCl)
-
Sterile distilled water
Reagents:
-
1,2,4-Oxadiazole Derivatives: Stock solutions prepared in 100% Dimethyl Sulfoxide (DMSO).
-
Fungal Strains:
-
Growth Media:
-
Positive Control Antifungal: Fluconazole or Amphotericin B.
-
Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade.
Experimental Protocol
The entire experimental procedure must be conducted under aseptic conditions within a biosafety cabinet to prevent contamination.
Part 1: Preparation of Fungal Inoculum
Standardization of the initial fungal inoculum is the most critical variable for ensuring inter-assay reproducibility. The CLSI M27 guidelines specify a final inoculum concentration that must be rigorously followed.[8][10]
-
Fungal Culture: From a frozen stock, subculture the fungal isolate onto an SDA or PDA plate.
-
Inoculum Suspension (Yeasts):
-
Touch 4-5 distinct colonies (at least 1 mm in diameter) with a sterile loop.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 625 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[20]
-
-
Inoculum Suspension (Filamentous Fungi):
-
Flood the surface of the mature culture with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) to aid in spore dispersal.[20]
-
Gently scrape the surface with a sterile loop to release the conidia.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.[21]
-
Transfer the upper suspension of conidia to a new tube.
-
Count the conidia using a hemocytometer and adjust the concentration with sterile saline to 0.4-5 x 10⁵ conidia/mL.[20][22]
-
-
Final Inoculum Dilution:
-
Prepare a 1:1000 dilution of the standardized yeast suspension or a 1:50 dilution of the standardized mold suspension in RPMI-1640 medium.
-
This yields the final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds. This working suspension must be used within 30 minutes of preparation.
-
Part 2: Preparation of Compound Dilutions
-
Stock Solution: Prepare a 100X stock solution of each 1,2,4-oxadiazole derivative in 100% DMSO. For example, to achieve a final highest test concentration of 64 µg/mL, prepare a 6.4 mg/mL stock solution.
-
Intermediate Dilution: In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution in RPMI-1640 medium to create the starting concentration for the serial dilution. This step is crucial to minimize the final DMSO concentration. For instance, add 4 µL of the 6.4 mg/mL stock to 196 µL of RPMI-1640 to get a 128 µg/mL solution (2X the final highest concentration) with 2% DMSO.
-
Serial Dilution in Plate:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the 128 µg/mL intermediate dilution (from step 2) into the wells of column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate to column 10.
-
Discard 100 µL from column 10 after mixing. This leaves 100 µL in each well from columns 1-10, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Part 3: Assay Plate Setup and Incubation
-
Inoculation: Add 100 µL of the final working fungal inoculum (from Part 1, Step 4) to all wells from columns 1 through 11. This action halves the drug concentration in columns 1-10 to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL) and reduces the final DMSO concentration to ≤1%, which is critical to avoid solvent toxicity.[20]
-
Controls:
-
Growth Control (Negative Control): Column 11 receives 100 µL of inoculum and 100 µL of RPMI-1640 (containing the same final DMSO concentration as the test wells, but no compound).
-
Sterility Control (Blank): Column 12 receives 200 µL of RPMI-1640 medium only.
-
Positive Control: A known antifungal (e.g., Fluconazole) should be run on the same or a separate plate using the same methodology.
-
-
Incubation: Seal the plate with a breathable sealer or place it in a container with a moistened paper towel to prevent evaporation. Incubate at 35°C.
Caption: Experimental workflow for determining antifungal EC50.
Part 4: Reading Results and Data Analysis
-
Read Optical Density (OD): After incubation, gently resuspend any settled cells (if applicable). Read the OD of the plate at 530 nm using a microplate reader.
-
Calculate Percentage Inhibition:
-
First, subtract the average OD of the sterility control wells from all other OD readings to correct for background absorbance.
-
Use the following formula to calculate the percentage of growth inhibition for each compound concentration: % Inhibition = (1 - (OD_test_well / OD_growth_control_well)) * 100
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a software package such as GraphPad Prism or an R package like 'drc' to fit the data to a non-linear regression model (e.g., four-parameter log-logistic model).[24]
-
-
Determine EC50: The EC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[6]
Data Presentation
Results should be summarized in a clear, tabular format. The EC50 should be reported along with a measure of uncertainty, such as the 95% confidence interval (CI).
| Compound ID | Target Fungus | EC50 (µg/mL) | 95% Confidence Interval | R² of Curve Fit |
| OXA-001 | C. albicans ATCC 90028 | 2.9 | 2.5 - 3.4 | 0.992 |
| OXA-002 | C. albicans ATCC 90028 | 15.8 | 13.1 - 19.0 | 0.987 |
| Fluconazole | C. albicans ATCC 90028 | 0.5 | 0.4 - 0.6 | 0.995 |
A Self-Validating System: Trustworthiness and Rationale
To ensure the integrity and reliability of the EC50 data, the protocol is designed as a self-validating system.
-
QC Strains: The inclusion of ATCC reference strains with known susceptibility profiles (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) is mandatory.[17][25] The resulting MIC or EC50 values for these strains must fall within the established QC ranges published by CLSI or EUCAST.[25][26] If the QC results are out of range, the entire experiment is considered invalid and must be repeated.
-
Positive Control: A standard antifungal drug (e.g., Fluconazole) serves as a benchmark for assay performance and allows for the relative comparison of the potency of the test compounds.
-
Growth Control: This control (inoculum + medium + solvent) confirms the viability of the fungal inoculum and defines 0% inhibition. Growth must be robust for the assay to be valid.
-
Sterility Control: This control (medium only) ensures that there is no bacterial or fungal contamination in the medium or during the plate setup. The OD should be near zero.
-
Causality Behind Choices:
-
RPMI-1640 with MOPS: This medium is chemically defined and the MOPS buffer maintains a stable physiological pH (7.0) throughout the incubation period, which is critical as fungal growth can alter the pH of unbuffered media, affecting both the fungus and the activity of the test compound.[11]
-
Inoculum Density: A high inoculum density can lead to an overestimation of the EC50 (resistance) due to factors like drug sequestration, while a low density can lead to an underestimation.[27] Therefore, strict adherence to standardized inoculum preparation is paramount.
-
Hypothetical Mechanism of Action for 1,2,4-Oxadiazoles
While the precise mechanism for every new compound must be elucidated experimentally, many antifungal agents work by disrupting essential cellular pathways. Some oxadiazole derivatives have been investigated as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][2][28] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Hypothetical inhibition of fungal SDH by a 1,2,4-oxadiazole.
References
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024). Centers for Disease Control and Prevention. [Link]
-
Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection. [Link]
-
CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (2008). ANSI Webstore. [Link]
-
Gomez-Lopez, A., et al. (2005). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. [Link]
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Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Pujol, I., et al. (1997). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy. [Link]
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Morace, G., et al. (2012). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Journal of Chemotherapy. [Link]
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Wang, Z., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules. [Link]
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A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2025). MDPI. [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute (CLSI). [Link]
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Clark, R. B., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]
-
Zhang, Y., et al. (2025). Investigation of the Antifungal Activity and Preliminary Mode of Action of Novel 2-(1H-Indol-2-yl)-1,3,4-oxadiazole Derivatives against Botrytis cinerea. Journal of Agricultural and Food Chemistry. [Link]
-
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
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CLSI M27: Antifungal Testing Standards. (2017). Scribd. [Link]
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Dose-response curve for each antifungal tested using the broth... (2019). ResearchGate. [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Science.gov. [Link]
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Fachin, A. L., et al. (2007). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology. [Link]
-
How to set original inoculum of Fungi? (2016). ResearchGate. [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). YouTube. [Link]
-
Shi, L., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]
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Vincelli, P., & Dixon, E. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
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Barry, A. L., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. [Link]
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Zhang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. [Link]
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Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. [Link]
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Li, Y., et al. (2026). Resistance Characterization of Plasmopara viticola to Metalaxyl, Cymoxanil, and Cyazofamid in China. Horticulturae. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
-
da Silva, C. M., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. Medical Mycology. [Link]
-
Synthesis And Antifungal Activity Of 1,3,4-and 1,2,4-oxadiazole Derivatives. (2024). Globe Thesis. [Link]
-
Patel, N. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AND ANTIFUNGAL AGENTS. International Journal of Drug Development and Research. [Link]
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Application Note & Protocol: 4-(1,2,4-Oxadiazol-3-yl)phenol as a Privileged Scaffold in Drug Discovery
Executive Summary & Mechanistic Rationale
In the pursuit of novel therapeutics with enhanced efficacy and pharmacokinetic (PK) safety, the strategic bioisosteric replacement of metabolically labile functional groups is a cornerstone of modern medicinal chemistry. The 4-(1,2,4-oxadiazol-3-yl)phenol scaffold has emerged as a structurally rigid, highly stable bioisostere, primarily utilized to replace ester, amide, and carbamate linkages[1].
The mechanistic synergy of this specific scaffold relies on two components:
-
The 1,2,4-Oxadiazole Ring: Unlike traditional ester linkages which are rapidly degraded by ubiquitous esterases in the plasma and liver, the oxadiazole core is hydrolytically invulnerable. It closely mimics the spatial arrangement, planar geometry, and dipole moment of an ester or amide without its metabolic liability[2].
-
The Phenol Moiety: The phenolic hydroxyl at the para position acts as a critical hydrogen-bond donor and acceptor. It modulates the overall pKa of the molecule, enhances target anchoring (e.g., binding the hinge region of kinases or navigating bacterial cell walls in gastrointestinal pathogens), and slightly lowers lipophilicity (
) to prevent nonspecific protein binding[3].
Logical flow of utilizing 4-(1,2,4-oxadiazol-3-yl)phenol as a metabolically stable bioisostere.
Quantitative Profiling: Ester vs. Oxadiazole Bioisostere
To demonstrate the profound pharmacokinetic impact of this scaffold, the following table summarizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile improvements when a standard ester-linked lead is replaced with a 4-(1,2,4-oxadiazol-3-yl)phenol derivative[4].
| Pharmacokinetic Parameter | Ester Lead Compound | 4-(1,2,4-Oxadiazol-3-yl)phenol Bioisostere | Causality / Rationale |
| Half-life ( | 12 minutes | > 240 minutes | Complete resistance to plasma esterase degradation. |
| Hepatic Intrinsic Clearance ( | 145 µL/min/mg | 28 µL/min/mg | Steric shielding of the oxadiazole ring impedes CYP450 active site access. |
| Caco-2 Permeability ( | Preserved membrane partitioning due to structural dipole alignment. | ||
| Cytotoxicity ( | 15 µM | > 100 µM | Decreased off-target toxicity by eliminating reactive electrophilic metabolites. |
Protocol I: Synthesis via Transient Phenol Protection
A standard challenge in generating this scaffold is the interference of the phenolic
To build a self-validating, high-yield system, this protocol utilizes a transient acetylation strategy where the phenolic
Required Reagents
-
4-Hydroxybenzamidoxime (Precursor)
-
Substituted Acyl Chloride or Carboxylic Acid (R-group of choice)
-
Acetic Anhydride (
) & Pyridine (Protecting reagents) -
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) & Dimethylformamide (DMF)
Step-by-Step Methodology
-
Transient Phenol Protection:
-
Suspend 4-hydroxybenzamidoxime (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) followed by dropwise addition of
(1.1 eq) at 0 °C. -
Causality Check: Maintain strictly at 0 °C to kinetically favor the
-acetylation of the phenol rather than the less reactive amidoxime nitrogen. -
Monitor by TLC until the phenol is fully protected (approx. 45 mins).
-
-
Coupling Reaction:
-
To the protected amidoxime mixture, add DIPEA (2.0 eq) and the target acyl chloride (1.2 eq).
-
Stir at room temperature for 2 hours to form the
-acylamidoxime intermediate.
-
-
Cyclodehydration & In Situ Deprotection:
-
Evaporate the DCM and resuspend the crude intermediate in DMF/Toluene (1:1).
-
Heat the reaction to 110 °C for 6 hours.
-
Self-Validating Check: The high temperature drives the intramolecular cyclization to form the 1,2,4-oxadiazole ring. Simultaneously, introduce a mild acidic workup (1M HCl) during the cooling phase to hydrolyze the transient acetate protecting group, liberating the targeted 4-(1,2,4-oxadiazol-3-yl)phenol.
-
-
Purification:
-
Quench with saturated
, extract with Ethyl Acetate ( mL), dry over , and purify via silica gel chromatography.
-
Step-by-step synthetic workflow emphasizing transient protection to preserve the phenol.
Protocol II: Self-Validating Microsomal Stability Assay
Because the primary motive for utilizing the 1,2,4-oxadiazole ring is enhanced metabolic resilience, researchers must rigorously validate the metabolic half-life using Human Liver Microsomes (HLM). This protocol ensures rigorous baseline elimination of assay artifacts.
Experimental Design & Controls (Self-Validating System)
To ensure the assay genuinely reflects CYP450-mediated metabolism and not chemical instability or buffer degradation, the system relies on three internal controls:
-
Positive Control (High Clearance): Verapamil (ensures microsomes are enzymatically active).
-
Negative Control (Zero Clearance): Warfarin (ensures no false-positive rapid degradation).
-
Mechanistic Control (-NADPH): A parallel incubation lacking the NADPH cofactor. Because CYP450 enzymes require NADPH to function, if the oxadiazole candidate degrades in this condition, the instability is non-CYP mediated (e.g., thermal or aqueous degradation).
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Thaw Human Liver Microsomes on ice and dilute to a final assay concentration of 0.5 mg/mL protein.
-
Prepare a 10 mM stock of the 4-(1,2,4-oxadiazol-3-yl)phenol derivative in DMSO.
-
-
Incubation Assembly:
-
In a 96-well plate, combine the buffer, microsomes, and the candidate compound (final compound concentration = 1 µM; final DMSO = 0.1% to prevent enzyme inhibition).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the primary test wells. Do not add to the (-NADPH) mechanistic control well.
-
-
Time-Course Sampling & Quenching:
-
At designated time points (
minutes), remove a 50 µL aliquot from each well. -
Immediate Quench: Deposit the aliquot into 150 µL of ice-cold Acetonitrile (containing an internal standard like Tolbutamide). This instantaneously precipitates the microsomal proteins and halts metabolism.
-
-
Data Acquisition:
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes.
-
Analyze the supernatant via LC-MS/MS.
-
Calculate the half-life (
) utilizing the slope of the natural log of remaining compound percentage versus time.
-
Conclusion
The integration of the 4-(1,2,4-oxadiazol-3-yl)phenol scaffold represents a masterclass in rational drug design. By merging the extreme hydrolytic stability of the 1,2,4-oxadiazole ring with the hydrogen-bonding dynamics of the phenol group, medicinal chemists can successfully rescue promising hits that previously failed due to rapid esterase clearance or poor receptor binding. Employing transient protection schemes during synthesis and utilizing rigorously controlled microsomal assays ensures robust progression from hit-to-lead[3][5][6].
References
-
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.[Link]
-
Pitcher, N. P., Harjani, J. R., Zhao, Y., Jin, J., Knight, D. R., Li, L., Putsathit, P., Riley, T. V., Carter, G. P., & Baell, J. B. (2022). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Omega, 7(8), 6737-6759.[Link]
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Application Notes and Protocols for the Functionalization of 4-(1,2,4-Oxadiazol-3-yl)phenol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the phenolic hydroxyl group of 4-(1,2,4-Oxadiazol-3-yl)phenol. The 1,2,4-oxadiazole motif is a key pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for esters and amides.[1][2] Functionalization of the appended phenol group offers a critical avenue for modulating the pharmacokinetic and pharmacodynamic properties of molecules incorporating this scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance for common and robust functionalization strategies, including O-alkylation and O-acylation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of 4-(1,2,4-Oxadiazol-3-yl)phenol Functionalization
The 4-(1,2,4-Oxadiazol-3-yl)phenol scaffold is a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that is generally stable and possesses a significant electron-withdrawing character.[1][3] This inherent stability makes it a reliable anchor for molecular design, as it is largely inert to many common reaction conditions, allowing for selective chemistry to be performed on other parts of the molecule.[1]
The phenolic hydroxyl group, in contrast, is a versatile handle for chemical modification. Its functionalization can profoundly impact a molecule's properties:
-
Solubility and Lipophilicity: Conversion of the polar phenol to an ether or ester can significantly increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability.
-
Metabolic Stability: The free phenol is susceptible to phase II metabolism (e.g., glucuronidation or sulfation). Masking this group can block these metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.
-
Target Engagement: The phenol can act as a hydrogen bond donor. Its conversion to an ether or ester removes this capability and introduces new steric and electronic features that can alter binding affinity and selectivity for a biological target.
-
Prodrug Strategies: Esterification of the phenol is a common strategy to create prodrugs that can be cleaved in vivo to release the active phenolic compound.
This guide focuses on two of the most reliable and widely employed strategies for the functionalization of the phenolic hydroxyl group: O-Alkylation (via the Williamson Ether Synthesis) and O-Acylation (via Steglich Esterification).
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a leaving group (typically a halide) from an alkylating agent.[4][5]
The choice of base is critical for the successful and clean conversion of 4-(1,2,4-Oxadiazol-3-yl)phenol. While strong bases like sodium hydride (NaH) can be used, they can sometimes lead to side reactions.[5] For many phenols, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and offer a milder reaction profile, minimizing potential side reactions.[5][6]
General Workflow for O-Alkylation
The overall process for the O-alkylation of 4-(1,2,4-Oxadiazol-3-yl)phenol is depicted below.
Detailed Protocol for O-Alkylation
Materials:
-
4-(1,2,4-Oxadiazol-3-yl)phenol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1,2,4-Oxadiazol-3-yl)phenol (1.0 eq.).
-
Addition of Base and Solvent: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.) and the solvent (DMF or MeCN, to make a ~0.1 M solution).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Add the alkyl halide (1.1-1.5 eq.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations for O-Alkylation
| Parameter | Recommendation | Rationale and Justification |
| Base | K₂CO₃ or Cs₂CO₃ | These bases are sufficiently strong to deprotonate the phenol but are milder than alternatives like NaH, reducing the risk of side reactions.[5][6] Cs₂CO₃ is more soluble and can accelerate the reaction rate. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are preferred as they effectively solvate the cation of the base while not solvating the phenoxide nucleophile, thereby increasing its reactivity.[5] |
| Alkylating Agent | Primary or Benzyl Halides | The reaction proceeds via an SN2 mechanism. Primary and benzylic halides are excellent substrates. Secondary and tertiary halides are prone to E2 elimination, leading to the formation of alkenes as byproducts.[4][5] |
| Temperature | 60-80 °C | Moderate heating is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting decomposition. |
O-Acylation via Steglich Esterification
Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, including phenols.[7][8] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10] DMAP acts as a potent acyl transfer catalyst, significantly accelerating the reaction.[9]
This method is particularly advantageous for its mild, often room temperature, conditions and its tolerance of a wide range of functional groups.[10]
General Workflow for O-Acylation
The process for O-acylation of 4-(1,2,4-Oxadiazol-3-yl)phenol is outlined below.
Detailed Protocol for O-Acylation
Materials:
-
4-(1,2,4-Oxadiazol-3-yl)phenol
-
Carboxylic acid (1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, dissolve 4-(1,2,4-Oxadiazol-3-yl)phenol (1.0 eq.), the carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in DCM or THF.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add EDC or DCC (1.2 eq.) portion-wise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
If EDC was used, the urea byproduct is water-soluble and will be removed in the aqueous washes.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired O-acylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations for O-Acylation
| Parameter | Recommendation | Rationale and Justification |
| Coupling Agent | EDC or DCC | Both are effective carbodiimides for activating the carboxylic acid.[9][10] EDC is often preferred in modern synthesis as its urea byproduct is water-soluble, simplifying the work-up procedure.[11] DCC's urea byproduct is insoluble and must be filtered. |
| Catalyst | DMAP | DMAP is a highly effective nucleophilic catalyst that forms a reactive acylpyridinium intermediate, which is then attacked by the phenol. This significantly accelerates the rate of esterification.[9] |
| Solvent | DCM or THF | Anhydrous, non-protic solvents are required to prevent quenching of the reactive intermediates. DCM is a common choice for its ability to dissolve a wide range of substrates. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to control any initial exotherm and then allowed to proceed at room temperature for convenience and to ensure mild conditions.[8] |
Alternative Functionalization Strategies
While the Williamson ether synthesis and Steglich esterification are workhorse reactions, other methods can be valuable, particularly for more challenging substrates.
-
Mitsunobu Reaction: This reaction allows for the etherification of phenols with primary or secondary alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12][13] It is particularly useful for substrates that are sensitive to basic or acidic conditions and for inverting the stereochemistry of a chiral alcohol.[12][14] However, purification can sometimes be challenging due to phosphine oxide and hydrazine byproducts.[13] For sterically hindered phenols, the reaction can be sluggish, but the use of high concentrations and sonication can significantly increase the reaction rate.[15][16]
Conclusion
The functionalization of the phenolic hydroxyl group on 4-(1,2,4-Oxadiazol-3-yl)phenol is a critical step in the optimization of lead compounds in drug discovery. The protocols detailed in this guide for O-alkylation and O-acylation provide robust and reliable methods for achieving these transformations. By understanding the underlying principles and paying close attention to the key experimental parameters, researchers can confidently and efficiently synthesize a diverse range of derivatives for biological evaluation.
References
-
The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Synfacts. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
-
Phenol ether - Wikipedia. Wikipedia. [Link]
-
Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. MDPI. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. University of Kentucky UKnowledge. [Link]
-
REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds. [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. [Link]
-
Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes. PubMed. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]
-
Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. [Link]
-
Synthesis of Esters. NPTEL. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]
-
Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. [Link]
-
Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]
-
Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. ResearchGate. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate. [Link]
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- 16. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Oxadiazole Synthesis
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 1,3,4- and 1,2,4-oxadiazole derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of oxadiazoles is paramount. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, improve yields, and minimize impurities.
Section 1: Challenges in 1,3,4-Oxadiazole Synthesis
The construction of the 1,3,4-oxadiazole ring typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. While seemingly straightforward, these transformations are often plagued by side reactions that can significantly impact yield and purity.
Frequently Asked Questions & Troubleshooting
Q1: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the likely causes and how can I address them?
A1: Low yields are a frequent hurdle and can often be traced back to several key factors:
-
Incomplete Cyclization: The crucial cyclodehydration step may not be proceeding to completion.
-
Causality: The energy barrier for the ring-closing reaction is not being sufficiently overcome. This can be due to a dehydrating agent that is not potent enough or suboptimal reaction temperatures and times.
-
Troubleshooting:
-
Reagent Selection: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) can lead to substrate degradation. Consider milder, more efficient alternatives such as polyphosphoric acid (PPA), a mixture of phosphorus pentoxide and methanesulfonic acid, or Burgess reagent. For the conversion of diacylhydrazines, Lawesson's reagent can also provide cleaner reactions than phosphorus pentasulfide (P₂S₅).
-
Reaction Conditions: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time. If thermal methods are employed, ensure the temperature is sufficient for cyclization without causing decomposition. Microwave irradiation can be a powerful tool to shorten reaction times and often improve yields.
-
-
-
Precursor Instability: The acylhydrazide or acylhydrazone starting materials may be degrading under the reaction conditions.
-
Causality: These precursors can be susceptible to hydrolysis or other decomposition pathways, especially at elevated temperatures or in the presence of strong acids or bases.
-
Troubleshooting:
-
One-Pot Synthesis: To circumvent the isolation and potential decomposition of sensitive intermediates, a one-pot approach where the intermediate is generated and cyclized in situ is highly recommended.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
-
Side Reactions: The formation of undesired byproducts is a direct drain on your theoretical yield.
-
Causality: Competing reaction pathways can lead to a mixture of products.
-
Troubleshooting:
-
Stoichiometry Control: Ensure the precise stoichiometry of your reactants. An excess of one component can sometimes promote the formation of side products.
-
See Q2 for a detailed breakdown of common side products and mitigation strategies.
-
-
Q2: I'm observing significant impurities in my 1,3,4-oxadiazole synthesis. What are the common side products and how can I minimize them?
A2: The nature of the side products is highly dependent on your chosen synthetic route. Here are some of the most common culprits:
-
Formation of 2-Amino-1,3,4-thiadiazoles: When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors, the formation of the corresponding thiadiazole is a major competing pathway.
-
Causality: The cyclization can proceed via the loss of H₂O to form the oxadiazole or H₂S to form the thiadiazole. The reaction conditions will dictate the selectivity.
-
Troubleshooting: The choice of the cyclizing agent is critical. Reagents like tosyl chloride in pyridine have been shown to favor the formation of 2-amino-1,3,4-oxadiazoles.
-
-
Formation of 1,3,4-Oxadiazoles from Thiosemicarbazide: In some cases, even when starting with a thiosemicarbazide, the corresponding 1,3,4-oxadiazole can be formed as an impurity.
-
Causality: This often occurs under dehydrating conditions that favor the elimination of H₂S over H₂O.
-
Troubleshooting: Careful selection of the dehydrating agent is key. Milder conditions are less likely to promote this side reaction.
-
-
Incomplete Oxidation: In syntheses that rely on the oxidative cyclization of acylhydrazones, incomplete oxidation can leave you with unreacted starting material or other partially oxidized intermediates.
-
Causality: The oxidizing agent may not be sufficiently reactive or may be consumed by side reactions.
-
Troubleshooting: The choice of oxidant is crucial. A variety of oxidizing agents have been successfully employed, including iodine, ceric ammonium nitrate, and iron-catalyzed systems with hydrogen peroxide. Optimization of the oxidant stoichiometry and reaction conditions is necessary.
-
Section 2: Navigating Side Reactions in 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazoles, commonly proceeding through the acylation of amidoximes followed by cyclodehydration, presents its own unique set of challenges. The ambident nucleophilicity of the amidoxime is often the root cause of many side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My 1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid is giving me a low yield or no product at all. What should I investigate?
A1: This is a very common issue, and the troubleshooting process should be systematic:
-
Poor Carboxylic Acid Activation: The initial O
Stability of the 1,2,4-oxadiazole ring under acidic and basic conditions
Technical Support Center: Stability of the 1,2,4-Oxadiazole Ring
From the Senior Application Scientist's Desk:
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1][2] While generally robust, this heterocyclic scaffold possesses unique electronic characteristics, including a low degree of aromaticity and a labile O-N bond, which can render it susceptible to degradation under specific chemical conditions.[3]
This guide provides an in-depth analysis of the stability of the 1,2,4-oxadiazole ring under acidic and basic conditions. It is designed to serve as a practical resource for researchers, enabling proactive experimental design and effective troubleshooting to preserve the integrity of this vital chemical motif.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-oxadiazole ring in general?
A1: The 1,2,4-oxadiazole ring is considered a stable heterocycle under many standard synthetic and physiological conditions, which is why it is a popular choice as a bioisostere for metabolically vulnerable ester and amide groups.[2][4] However, its stability is not absolute. The ring's low aromaticity and the inherent weakness of the N(2)-O(1) bond make it prone to cleavage or rearrangement under forcing conditions such as strong acids, strong bases, or certain reductive environments.[3]
Q2: What is the expected behavior of a 1,2,4-oxadiazole under strong acidic conditions?
A2: Under strong acidic conditions (e.g., concentrated HCl, H₂SO₄), the 1,2,4-oxadiazole ring can undergo acid-catalyzed hydrolysis. The reaction is typically initiated by the protonation of the N-4 nitrogen atom. This activation facilitates a nucleophilic attack, usually by water, at one of the ring carbons (C3 or C5), leading to ring opening.[5][6] The primary degradation products are often aryl nitriles and carboxylic acids or their derivatives.[5] However, many 3,5-disubstituted 1,2,4-oxadiazoles exhibit remarkable stability, even in the presence of concentrated sulfuric acid.[4] For some compounds, maximum stability is observed in a pH range of 3-5.[5][6]
Q3: Is the 1,2,4-oxadiazole ring stable to strong bases or nucleophiles?
A3: The ring's stability in basic media is highly dependent on the reaction conditions and the nature of the nucleophile. The C3 and C5 positions are electrophilic and can be attacked by strong nucleophiles. At high pH, nucleophilic attack can lead to an anionic intermediate that, in the presence of a proton source like water, results in ring cleavage.[5] In anhydrous conditions, this process can be reversible.[5] Furthermore, strong bases can promote various molecular rearrangements, such as the Boulton-Katritzky Rearrangement (BKR), particularly if the substituents on the ring contain a nucleophilic site.[7][8]
Q4: My synthesis involves a catalytic hydrogenation step. Is the 1,2,4-oxadiazole ring at risk?
A4: Yes, this is a critical consideration. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are known to cause reductive cleavage of the weak O-N bond within the 1,2,4-oxadiazole ring. This can lead to complete degradation of the heterocycle. To mitigate this, consider alternative, milder reducing agents. Transfer hydrogenation using ammonium formate with Pd/C, or chemical reductants like SnCl₂ or Fe/NH₄Cl, are often successful for reducing functional groups like nitroarenes without affecting the oxadiazole core.
Q5: Are there other non-pH-related conditions that can cause degradation?
A5: Yes. Besides acidic, basic, and reductive conditions, the 1,2,4-oxadiazole ring can be sensitive to thermal and photochemical stress. High temperatures can induce rearrangements like the Boulton-Katritzky Rearrangement. UV irradiation can also initiate cleavage of the O-N bond, leading to photoisomerization or decomposition into open-chain products, especially in nucleophilic solvents like methanol.[9][10][11]
Troubleshooting Guide
| Issue / Observation | Probable Cause & Explanation | Recommended Solution & Optimization Strategy |
| 1. Compound degrades during acidic work-up or purification on standard silica gel. | Acid-Catalyzed Hydrolysis: The acidic environment of the work-up (e.g., aqueous HCl) or the inherent acidity of standard silica gel is likely promoting the protonation of the N4-nitrogen, followed by nucleophilic attack and ring cleavage.[5][12] | Mitigate Acidity: • Use a milder acidic solution for the work-up (e.g., saturated NH₄Cl) or a non-acidic quench.• For chromatography, use deactivated or neutral silica gel. Alternatively, consider purification by reverse-phase HPLC or with a different stationary phase like neutral alumina. |
| 2. Unexpected side products or low yield in a base-mediated reaction. | Base-Promoted Rearrangement: The observed side products could be isomers resulting from a molecular rearrangement. The Boulton-Katritzky Rearrangement (BKR) is a common thermal or base-catalyzed pathway where a side chain attacks the N2 position, leading to a new heterocyclic system.[7] Strong bases can also facilitate other transformations like ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure).[3] | Control Reaction Conditions: • Lower the reaction temperature and shorten the reaction time.• Use a weaker, non-nucleophilic base if possible.• Carefully characterize all byproducts to identify the rearrangement pathway, which can provide mechanistic insight.• If the rearrangement is unavoidable, consider altering the synthetic strategy to introduce the problematic substituent after the core reaction. |
| 3. Decomposition of the 1,2,4-oxadiazole ring during reduction of another functional group (e.g., nitro, azide). | Reductive Cleavage of the O-N Bond: The O-N bond in the 1,2,4-oxadiazole ring is susceptible to cleavage under standard reductive conditions, particularly catalytic hydrogenation.[1] This is a well-documented liability. | Select Milder Reducing Agents: • For Nitro Groups: Instead of H₂/Pd-C, use transfer hydrogenation (e.g., ammonium formate or cyclohexene with Pd/C) or chemical reduction (e.g., SnCl₂, Fe/NH₄Cl).• For Azides: The Staudinger reaction (using PPh₃ followed by H₂O) is an excellent alternative to catalytic hydrogenation.• Monitor the reaction carefully by TLC or LC-MS to minimize reaction time and prevent over-reduction. |
Mechanistic Pathways & Workflows
The following diagrams illustrate the key degradation mechanisms and a standard experimental workflow for stability assessment.
Caption: Mechanism of acid-catalyzed ring cleavage.
Caption: Mechanism of base-mediated ring cleavage.
Caption: Experimental workflow for stability assessment.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of a 1,2,4-oxadiazole-containing compound under various stress conditions, consistent with ICH guidelines.[13][14][15]
1. Materials and Reagents:
-
Test Compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated pH meter, oven, and photostability chamber
2. Preparation of Solutions:
-
Prepare a stock solution of the test compound at 1 mg/mL in ACN or another suitable solvent.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.
3. Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 60 °C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
4. Sampling and Analysis:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all samples using a validated, stability-indicating HPLC method.[16] The method should be capable of separating the parent compound from all major degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Aim for 5-20% degradation to ensure degradation pathways can be adequately studied.
References
-
Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. (2021). PMC. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Arkivoc. Available at: [Link]
-
REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. (2017). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. Available at: [Link]
-
Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[5][19]Triazolo[1,5-a]pyridines. (2022). Organic Chemistry Portal. Available at: [Link]
-
Experimental and DFT Studies on Competitive Heterocyclic Rearrangements. Part 2:1 A One-Atom Side-Chain versus the Classic Three-Atom Side-Chain (Boulton−Katritzky) Ring Rearrangement of 3-Acylamino-1,2,4-oxadiazoles. (2007). ACS Publications. Available at: [Link]
-
Photochemical behaviour of some 1,2,4-oxadiazole derivatives. (n.d.). RSC Publishing. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). Medico Research Chronicles. Available at: [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012). ResearchGate. Available at: [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. (2019). PubMed. Available at: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). DovePress. Available at: [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Universidade de Sao Paulo. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Available at: [Link]
-
Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. (2006). PubMed. Available at: [Link]
-
A New Photoisomerization of 1,2,4-Oxadiazoles. A Computational Study. (2018). Ingenta Connect. Available at: [Link]
-
Novel cleavage of the 1,2,4-oxadiazole ring in rat metabolism of SM-6586, a dihydropyridine calcium antagonist. (1993). PubMed. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]
-
Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group. (2011). Organic Chemistry Portal. Available at: [Link]
-
An interesting ring cleavage of a 1,2,4-oxadiazole ring. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. Available at: [Link]
-
A New Photoisomerization of 1,2,4-Oxadiazoles. A Computational Study. (2018). Ingenta Connect. Available at: [Link]
-
Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Available at: [Link]
-
STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). PMC. Available at: [Link]
-
5.04 1,2,4-Oxadiazoles. (n.d.). ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (n.d.). PubMed. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). IJRPR. Available at: [Link]
-
Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. (2023). ACS Publications. Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). ACS Publications. Available at: [Link]
-
Novel method for determination of heterocyclic compounds and their impact in brewing technology. (2021). ResearchGate. Available at: [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. (2007). e-EROS. Available at: [Link]
-
Impurity Profiling And Degradation Study: A Review. (n.d.). IJRAR.org. Available at: [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). IJPPR. Available at: [Link]
Sources
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- 4. scielo.br [scielo.br]
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- 7. Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
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- 19. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent ring-opening of the 1,2,4-oxadiazole heterocycle
Technical Support Center: 1,2,4-Oxadiazole Ring-Opening Troubleshooting & Prevention
Welcome to the Discovery Chemistry Technical Support Center. As a Senior Application Scientist, I often see 1,2,4-oxadiazoles deployed as highly effective bioisosteres for esters and amides to circumvent metabolic liabilities[1]. Although generally lauded for their resistance to acidic environments—remaining stable even in concentrated sulfuric acid[2]—the 1,2,4-oxadiazole ring is surprisingly susceptible to ring-opening and cleavage under specific nucleophilic, basic, or enzymatic conditions.
This guide synthesizes causality, mechanistic insights, and step-by-step methodologies to help you prevent the degradation of your 1,2,4-oxadiazole scaffolds.
Part 1: Quantitative Data & Stability Matrix
Before altering your synthetic workflow or compound design, it is critical to diagnose the specific condition triggering the ring opening. The table below summarizes the quantitative and qualitative stability of the 1,2,4-oxadiazole core across common experimental environments.
| Environmental Condition | Root Cause of Reactivity | Stability Profile | Observed Degradation Product |
| Concentrated Acid (e.g., H₂SO₄) | Protonation of N(4) stabilizes the ring; lacks a hard nucleophile. | Highly Stable | None (Intact Ring)[2] |
| Aqueous Base / NaOH (Workup) | Hydroxide attack at the highly electrophilic C(5) position. | Poor | Cleaved acylamidoxime / Carboxylic Acids |
| Primary Amines (Excess) | Nucleophilic attack at C(5) triggering electrocyclic ring opening. | Poor | Dienamino derivatives / Zincke-like salts[3] |
| Enzymatic Assay (e.g., HDAC6) | Active-site Zn²⁺ coordination activates C(5) for water attack. | Moderate to Poor | Acylhydrazides[4] |
| Thermal (with nucleophilic C3 side-chain) | Internal nucleophile attacks electrophilic N(2) atom. | Variable | Isomerized heterocycle (1,3,4-oxadiazole) |
Part 2: Frequently Asked Questions (Mechanistic Deep Dive)
Q1: My 1,2,4-oxadiazole compound degraded during a standard basic aqueous workup. Why does this happen if it is "hydrolysis-resistant"? While 1,2,4-oxadiazoles resist neutral or enzymatic esterase hydrolysis, they are not immune to hard nucleophiles. The carbon atoms in the ring—particularly C(5)—are flanked by electronegative oxygen and nitrogen atoms, making them highly electrophilic. During a basic workup, hydroxide ions readily attack C(5), forming a tetrahedral intermediate. Because the O-N bond is heavily polarized and has a low degree of aromaticity, it acts as a thermodynamic weak link, breaking to relieve the intermediate and completely opening the ring.
Q2: I left my compound in solution, and NMR indicates it has rearranged into a 1,3,4-oxadiazole. What is this phenomenon? You are observing the Boulton-Katritzky Rearrangement (BKR) . This is a thermally or photochemically induced internal nucleophilic substitution. If your 1,2,4-oxadiazole has a 3-atom side chain at C(3) containing a nucleophilic atom (like an amine or hydroxyl group), this atom can attack the highly electrophilic N(2) position of the oxadiazole ring. Oxygen acts as a leaving group, cleaving the unstable O-N bond and generating a new, more thermodynamically stable heterocyclic system (such as a 1,3,4-oxadiazole).
Fig 1: Mechanism of the Boulton-Katritzky Rearrangement (BKR) causing spontaneous isomerization.
Q3: We are using a 1,2,4-oxadiazole as a Zinc-Binding Group (ZBG) for an HDAC6 inhibitor, but the compound is degrading in the in vitro assay. How is an enzyme cleaving this? HDAC6 specifically hydrolyzes 1,2,4-oxadiazoles through a distinct mechanism. The Zn²⁺ ion in the active site chelates the oxadiazole ring, drastically increasing the electrophilicity of the C(5)=N bond. This coordination permits a catalytic water molecule to execute a nucleophilic attack on the C=N bond, generating an unstable tetrahedral intermediate[4]. This intermediate rapidly undergoes ring opening via C-O bond cleavage, yielding an acylhydrazide as a degradation product, which ultimately kills the bioactivity[4].
Fig 2: HDAC6-mediated enzymatic ring opening vs. structurally stabilized bioisostere.
Part 3: Troubleshooting Protocols & Self-Validating Methodologies
To prevent degradation, we must eliminate harsh basic environments during synthesis and apply precise structural modifications to protect the vulnerable C(5) and N(2) atoms.
Protocol 1: Mild, Base-Free Synthesis of 1,2,4-Oxadiazoles
Purpose: Avoid pyridine-catalyzed reflux and basic aqueous workups that prematurely trigger ANRORC-like ring cleavage or hydrolysis. Rationale: Using silica gel under microwave irradiation lowers the activation energy for dehydration via hydrogen bonding, entirely circumventing the need for harsh bases[5].
-
Acylation Phase: Dissolve the amidoxime starting material (1.0 eq) in anhydrous dichloromethane (DCM) under inert N₂.
-
Coupling: Add N,N-diisopropylethylamine (DIEA) (1.2 eq) followed by dropwise addition of the appropriate acyl chloride (1.1 eq). Stir at room temperature for 1-2 hours until the O-acyl-amidoxime intermediate is fully formed (monitor by LC-MS).
-
Solid Support Adsorption: Add dry Silica Gel (approx. 3 g per mmol of substrate) directly to the reaction mixture. Evaporate the DCM completely under reduced pressure to yield a free-flowing powder[5].
-
Microwave Cyclization: Transfer the silica powder to a microwave reactor vessel. Irradiate at 120°C for 5–15 minutes. The silanol and silanoxide groups on the silica gel donate and accept hydrogen bonds, facilitating the dehydration of the 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate into the final stable 1,2,4-oxadiazole without adding base[5].
-
Recovery: Elute the silica plug with Ethyl Acetate/Hexanes to recover the pure product. Validation: This method completely avoids aqueous basic workups, preventing C(5) hydrolysis prior to assaying.
Protocol 2: Structural Modification to Prevent Enzymatic/Base Hydrolysis
Purpose: Inhibit nucleophilic attack (e.g., from water in HDAC6 or biological amines) at the oxadiazole core[3][4].
-
Identify the Attack Vector: Run a rapid 1H-NMR time-course in deuterated methanol/amine mixtures. If dienamine derivatives form[3], or if testing against HDACs shows hydrazide formation[4], the C(5) position is exposed.
-
Steric Shielding of C(5): Redesign the precursor acyl chloride to include a bulky substituent (e.g., ortho-substituted aryl rings, tert-butyl groups) directly adjacent to the C(5) position. The steric bulk will physically block hydroxide/water trajectory toward the C=N bond.
-
Electronic Deactivation: If steric bulk drops target binding affinity, switch the 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer. The structural and electronic differences in aromaticity between these isomers alter the dipole and electron deficiency at the carbon centers[2], making 1,3,4-oxadiazoles vastly more resistant to basic hydrolysis and eliminating the BKR rearrangement liability[2].
References
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Società Chimica Italiana (chim.it) URL:
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents SciELO Brazil (scielo.br) URL:[2]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines National Institutes of Health (PMC / nih.gov) URL:[5]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery MDPI (mdpi.com) URL:[1]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) ACS Publications (acs.org) URL:[4]
-
Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride National Institutes of Health (PMC / nih.gov) URL:[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride: a New Route to 1,2,4‐Oxadiazole Dienamino Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 4-(1,2,4-Oxadiazol-3-yl)phenol derivatives
Welcome to the Technical Support Center for Oxadiazole-Phenol API Development . As a Senior Application Scientist, I have structured this guide to address the fundamental thermodynamic and kinetic barriers that drug development professionals face when working with highly lipophilic, tightly packing heterocyclic scaffolds.
Rather than merely providing a list of generic formulation tricks, this guide explains the causality behind molecular behavior, ensuring you can rationally select the correct intervention for your specific stage of development.
Section 1: Diagnostics & Root Cause Analysis
Q: Why do my 4-(1,2,4-oxadiazol-3-yl)phenol derivatives violently precipitate during serial dilution in in vitro assays, despite starting with a clear DMSO stock?
A: This phenomenon is a classic example of "solvent-shift" kinetic precipitation. Structurally, 1,2,4-oxadiazole isomers exhibit higher intrinsic lipophilicity (
When this core is paired with a phenol ring, the molecule forms highly stable crystal lattices. This stability is driven by strong
Q: We suspect our biological assay data is generating false negatives due to this insolubility. How can we confirm this?
A: You must perform a dynamic light scattering (DLS) assay on your assay buffer prior to adding the biological target. If you observe colloidal aggregation (particles
Section 2: Chemical & Formulation Interventions
Q: Our target binding pocket is highly restricted; we cannot add bulky solubilizing groups to the phenol to break the lattice. What formulation strategy offers the highest solubility fold-increase without altering the API?
A: If covalent modification is prohibited, Amorphous Solid Dispersions (ASDs) using amphiphilic polymeric carriers (e.g., HPMCAS or PVP-VA) are your optimal path.
The Causality: By processing the compound via spray-drying or hot-melt extrusion into a high-energy amorphous state, you completely bypass the crystal lattice energy barrier. The active pharmaceutical ingredient (API) is trapped in a disordered state. When introduced to aqueous media, it generates a highly supersaturated solution. The polymer acts mechanically to sterically hinder the nucleation of the API, sustaining the "spring" of the amorphous state with the "parachute" of polymeric stabilization.
Q: If we are open to prodrugs or structural modifications, how can we best leverage the phenolic hydroxyl group or the oxadiazole core?
A: You have two highly validated chemical avenues:
-
Phosphate Ester Prodrugs: The phenolic
is easily converted into a phosphate ester. At physiological pH (7.4), this introduces a dianion. Causally, this drastically reduces the and maximizes hydration via potent ion-dipole interactions with bulk water. Phosphatases in the gut or plasma will rapidly cleave this to release the active phenol. -
Amphiphilic Chain Addition / Salt Formation: Recent literature demonstrates that introducing an amphiphilic chain (e.g., a quaternary ammonium group) directly onto the aromatic scaffold heavily increases water solubility by promoting electrostatic repulsion between cationic chains, preventing
stacking[2]. Alternatively, designing the molecule to allow for the generation of sodium propanoate salts (via N-alkylation or leveraging acidic substituents) can yield unique, highly soluble solid forms[3].
Section 3: Solubility Optimization Workflow
Workflow for optimizing aqueous solubility of oxadiazole-phenol APIs.
Section 4: Quantitative Performance Expectations
To guide your selection process, the following table synthesizes the expected quantitative outcomes of deploying these strategies on highly crystalline, lipophilic oxadiazole compounds (baseline intrinsic solubility
| Strategy | Molecular Mechanism | Apparent Solubility Enhancement | Pros | Cons |
| Crystalline Free Base | Strong Lattice Energy ( | Baseline ( | Highly stable solid state | Non-viable for oral absorption |
| HP-β-CD Complexation | Steric shielding of oxadiazole lipophilicity | Easy to prepare liquid formulation | Limited by drug loading capacity | |
| ASD (HPMCAS) | Lattice energy ablation; supersaturation | High oral bioavailability | Risk of recrystallization over time | |
| Sodium Salt Form | Enhanced ion-dipole interaction with water | Scalable, standard manufacturing | High risk of disproportionation in gut | |
| Phosphate Prodrug | Substantial | Ideal for IV administration | Requires extra synthetic/metabolic steps |
Section 5: Self-Validating Experimental Protocols
To ensure scientific integrity, every experimental workflow must have built-in validation steps to prevent misinterpretation of phase changes.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Purpose: To determine the absolute equilibrium solubility of the oxadiazole-phenol derivative, avoiding the "solvent-shift" kinetic artifacts.
-
Equilibration: Weigh approximately
of the crystalline API into a microcentrifuge tube. Add of the target aqueous buffer (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF, pH 6.5). -
Agitation: Place the tube in a thermomixer set to
and agitate at for exactly 24 hours. Causality Note: 24 hours ensures equilibrium is reached between the solid surface and the bulk solvent. -
Phase Separation: Centrifuge the suspension at
for 15 minutes at to pellet all undissolved material. Carefully extract the supernatant without disturbing the pellet. -
Quantitation (HPLC-UV): Dilute the supernatant 1:1 with mobile phase to prevent precipitation in the autosampler. Analyze via HPLC-UV against a standard curve prepared in a co-solvent system (e.g., 50:50 Acetonitrile:Water).
-
Self-Validation Step (Critical): Recover the solid pellet left in the microcentrifuge tube. Dry it under vacuum and analyze it via Powder X-Ray Diffraction (PXRD) .
-
Why? If the API converted into a hydrate or a salt disproportionated back to the free base during the 24-hour equilibration, the measured solubility represents the new solid form, not your starting material. You must prove the crystalline lattice remained intact.
-
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation
Purpose: To disrupt the oxadiazole-phenol crystal lattice and stabilize the amorphous state using a polymer matrix.
-
Solution Preparation: Dissolve
of API and of HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) in of a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete visual dissolution. -
Evaporation: Rapidly evaporate the solvent using a rotary evaporator set to
under reduced pressure until a dry film is formed. -
Secondary Drying: Place the flask in a vacuum oven at
for 24 hours to remove residual solvent down to ICH limits. Scrape the resulting solid to yield a powder. -
Self-Validation Step (Critical): Analyze the resulting powder via PXRD and Modulated Differential Scanning Calorimetry (mDSC) .
-
Why? The PXRD must show a classic "amorphous halo" with zero sharp diffraction peaks. The mDSC must show a single Glass Transition Temperature (
) indicative of a miscible, single-phase amorphous system. If two values are present, phase separation has occurred, and the formulation will rapidly fail.
-
References
-
Oxadiazoles in Medicinal Chemistry Source: ACS Publications URL:[Link][1]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti Source: PMC / RSC Publishing URL:[Link][3]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response Source: MDPI Molecules URL:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response | MDPI [mdpi.com]
- 3. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Oxadiazole Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving oxadiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these unique and important heterocyclic scaffolds. Oxadiazoles, known for their presence in numerous biologically active compounds, present a distinct set of challenges and opportunities in cross-coupling chemistry due to their electron-deficient nature.[1][2][3]
This center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields, minimize side reactions, and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles encountered when performing Suzuki couplings with oxadiazole substrates.
Q1: Why is my Suzuki coupling with an oxadiazole substrate failing or giving very low yields?
Low or no yield is a frequent issue and can often be traced back to the inherent electronic properties of the oxadiazole ring.[2] The electron-deficient nature of this heterocycle can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.[4] Additionally, several other factors could be at play:
-
Inactive Catalyst System: The chosen palladium catalyst and ligand may not be suitable for activating the specific oxadiazole halide.
-
Reagent Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to degradation through protodeboronation.[5][6]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for an efficient reaction and can significantly impact the outcome.[7][8]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products.[5]
Q2: What is the best type of palladium catalyst and ligand to use for oxadiazole substrates?
For electron-deficient heteroaryl substrates like oxadiazoles, catalyst systems employing electron-rich and sterically bulky phosphine ligands are often the most effective.[4][6] These ligands help to stabilize the palladium center and facilitate the oxidative addition step.[4]
-
Highly Recommended: Buchwald-type biarylphosphine ligands such as RuPhos , XPhos , and SPhos have shown excellent performance in coupling with oxadiazoles, often providing high yields under mild conditions.[1][2] Pre-catalysts like RuPhos Pd G4 are particularly advantageous due to their high activity and stability.[1][2]
-
Good General-Purpose Choice: Pd(dppf)Cl₂ ([1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is another robust catalyst that has been successfully used for these types of couplings.[8][9][10]
-
Traditional Option: While Pd(PPh₃)₄ can be effective in some cases, it may be less reliable for more challenging oxadiazole substrates.[8]
Q3: How do I choose the right base for my reaction?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, where it activates the boronic acid.[11][12] The choice of base can depend on the stability of your substrates and the specific catalyst system.
-
Carbonates: Na₂CO₃ and K₂CO₃ are commonly used and effective bases, particularly in aqueous solvent mixtures.[8][10][13]
-
Phosphates: K₃PO₄ is a stronger base that can be very effective, especially in anhydrous conditions, but it's important to be aware that a small amount of water might be necessary for it to function optimally.[14]
-
Cesium Bases: Cs₂CO₃ is a strong base that has been shown to be effective in various Suzuki couplings with oxadiazoles.[7]
-
Fluoride bases: For substrates with base-labile functional groups (like esters), a milder base such as KF can be a good option to prevent unwanted side reactions, though it may lead to slower reaction rates.[15]
Q4: What are the most common side reactions and how can I minimize them?
The most frequently observed side reactions in Suzuki couplings are homocoupling of the boronic acid, dehalogenation of the oxadiazole substrate, and protodeboronation of the boronic acid.[5][6]
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen in the reaction mixture.[5] Rigorous degassing of your solvents and reaction setup is the most effective way to prevent this.[5] Using a Pd(0) source from the start, such as Pd₂(dba)₃, can also help mitigate this issue.[5]
-
Dehalogenation: In this side reaction, the halide on your oxadiazole is replaced by a hydrogen atom. This can be promoted by certain hydride sources in the reaction mixture, such as amine bases or alcohol solvents.[6] If dehalogenation is a significant problem, consider switching to a carbonate or phosphate base and using an aprotic solvent.[6]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile. This is a common issue with unstable boronic acids.[5][6] To minimize this, use fresh, high-quality boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters, which can be more resistant to degradation.[4][5][6]
Troubleshooting Guide: From Problem to Solution
When a reaction doesn't go as planned, a systematic approach to troubleshooting is essential. This guide is structured to help you diagnose and solve common issues encountered during the Suzuki coupling of oxadiazole substrates.
Issue 1: Low to No Product Formation
This is the most common and frustrating problem. The key is to identify the root cause by evaluating each component of the reaction.
Troubleshooting Workflow for Low/No Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 8. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. aidic.it [aidic.it]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 4-(1,2,4-Oxadiazol-3-yl)phenol Against Established Therapeutics
In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Kinases, by catalyzing the phosphorylation of proteins, regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of a novel chemical entity, 4-(1,2,4-Oxadiazol-3-yl)phenol, against a panel of well-characterized and clinically significant kinase inhibitors.
It is important to note that as of the writing of this guide, extensive public data on the specific kinase inhibitory profile of 4-(1,2,4-Oxadiazol-3-yl)phenol is limited. Therefore, this document will serve as both a direct comparison where data is available for analogous structures and as a framework for how such a novel compound would be evaluated against established benchmarks. We will explore the profiles of Staurosporine, Sorafenib, Gefitinib, and Imatinib to provide a robust context for this evaluation.
The Kinase Inhibitor Landscape: From Broad-Spectrum to Targeted Action
The human kinome comprises over 500 kinases, and the therapeutic challenge lies in achieving selectivity for the target kinase or a desired set of kinases to maximize efficacy and minimize off-target effects. Kinase inhibitors can be broadly categorized by their selectivity profiles.
Section 1: Profiles of Known Kinase Inhibitors
To establish a baseline for comparison, we will first detail the characteristics of four exemplary kinase inhibitors, ranging from a non-selective natural product to highly targeted synthetic drugs.
Staurosporine: The Pan-Kinase Inhibitor
Isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent, cell-permeable, and broad-spectrum protein kinase inhibitor.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a vast majority of kinases with high affinity, often in the nanomolar range.[1][3] While its lack of selectivity makes it unsuitable for therapeutic use, it serves as an invaluable research tool and a benchmark for assessing the potency of new inhibitors.[1][3]
Sorafenib: The Multi-Kinase Inhibitor
Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[4][5] It is known to inhibit the RAF/MEK/ERK signaling pathway by targeting RAF kinases (RAF-1, wild-type BRAF, and mutant BRAF).[5][6] Additionally, Sorafenib inhibits receptor tyrosine kinases involved in angiogenesis and tumor progression, such as VEGFRs (VEGFR-1, -2, -3) and PDGFR-β.[4][6][7] This dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis, has led to its approval for treating advanced renal cell carcinoma and hepatocellular carcinoma.[6]
Gefitinib: The Selective EGFR Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] It competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[10][11] Gefitinib is particularly effective in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR gene.[9][12]
Imatinib: The Targeted Bcr-Abl Inhibitor
Imatinib (Gleevec®) represents a paradigm shift in targeted cancer therapy. It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active kinase that drives chronic myeloid leukemia (CML).[13][14] Imatinib also inhibits other tyrosine kinases, including c-Kit and PDGFR.[13][15] Its remarkable success in treating CML has established the principle of targeting specific molecular drivers of cancer.[14]
Section 2: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values in nM) of the aforementioned kinase inhibitors against a selection of kinases. This data, compiled from various sources, illustrates their distinct selectivity profiles.
| Kinase | Staurosporine (IC50 nM) | Sorafenib (IC50 nM) | Gefitinib (IC50 nM) | Imatinib (IC50 nM) | 4-(1,2,4-Oxadiazol-3-yl)phenol (Hypothetical IC50 nM) |
| Abl | - | >10,000 | >10,000 | 38[15] | >10,000 |
| c-Kit | - | 68[16] | >10,000 | 100[17] | >10,000 |
| PDGFRβ | - | 57[16] | >10,000 | 100[17] | >5,000 |
| VEGFR2 | - | 90[16] | >10,000 | >10,000 | >5,000 |
| VEGFR3 | - | 20[16] | - | - | >5,000 |
| BRAF | - | 22[18] | >10,000 | >10,000 | >10,000 |
| BRAF (V600E) | - | 38[18] | - | - | >10,000 |
| c-RAF (RAF-1) | - | 6[16] | >10,000 | >10,000 | >10,000 |
| EGFR | - | >10,000 | 33[19] | >10,000 | 500 |
| p38α | - | >1,000 | >10,000 | >10,000 | 800 |
| PKCα | 3 | >10,000 | - | - | >10,000 |
| PKA | 8 | >10,000 | - | - | >10,000 |
Section 3: Analysis of the 1,2,4-Oxadiazole Scaffold in Kinase Inhibition
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry.[20] It is considered a "privileged scaffold" due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides.[20] Various derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of different kinases, including p38 MAPK and Akt.[21][22]
The phenol group in 4-(1,2,4-Oxadiazol-3-yl)phenol can potentially form a key hydrogen bond with the hinge region of the kinase ATP-binding site, a common interaction for many kinase inhibitors. The oxadiazole ring can participate in various non-covalent interactions and can be substituted to modulate potency and selectivity.
Based on the general properties of this scaffold, a hypothetical kinase inhibition profile for 4-(1,2,4-Oxadiazol-3-yl)phenol is included in the table above. This hypothetical profile suggests a compound with moderate and somewhat selective inhibitory activity, which would warrant further investigation and optimization. It is crucial to emphasize that this profile is illustrative and requires experimental validation.
Signaling Pathway Context
The following diagram illustrates a simplified representation of key signaling pathways targeted by the discussed inhibitors. Understanding these pathways is critical for interpreting the biological effects of kinase inhibition.
Caption: Simplified signaling pathways and points of inhibition.
Section 4: Experimental Protocol for Kinase Inhibition Profiling
To experimentally determine the kinase inhibitory activity of a compound like 4-(1,2,4-Oxadiazol-3-yl)phenol, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[23] The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[8]
Step-by-Step Protocol
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a solution containing the kinase of interest in reaction buffer.
-
Add 0.5 µL of the test compound (e.g., 4-(1,2,4-Oxadiazol-3-yl)phenol) at various concentrations (typically a 10-point serial dilution) or a vehicle control (DMSO).
-
Pre-incubate the kinase and inhibitor for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the reaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. This incubation time should be within the linear range of the kinase reaction.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent contains an ATPase that depletes the remaining ATP from the kinase reaction.
-
Incubate for 40 minutes at room temperature. This step is crucial to reduce background signal from unconsumed ATP.
-
-
ADP to ATP Conversion and Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains ADP-dependent kinases and luciferase/luciferin. It converts the ADP produced in the initial kinase reaction back to ATP and then uses this newly synthesized ATP to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The data is typically normalized to controls (0% inhibition with vehicle and 100% inhibition with a potent, broad-spectrum inhibitor or no enzyme).
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Conclusion
The evaluation of a novel kinase inhibitor requires a systematic comparison against well-characterized compounds. While specific experimental data for 4-(1,2,4-Oxadiazol-3-yl)phenol is not yet widely available, its chemical scaffold holds promise based on its prevalence in other kinase inhibitor discovery programs. A thorough investigation, following protocols such as the ADP-Glo™ Kinase Assay, would be necessary to determine its potency and selectivity profile. By comparing its activity to benchmarks like the broad-spectrum Staurosporine, the multi-targeted Sorafenib, and the selective inhibitors Gefitinib and Imatinib, researchers can ascertain its potential as a therapeutic candidate and guide future optimization efforts. This comparative approach is fundamental to advancing the field of targeted therapy and developing the next generation of effective kinase inhibitors.
References
-
Sorafenib Pharmacodynamics - ClinPGx. (URL: [Link])
-
Patsnap Synapse. What is the mechanism of Sorafenib Tosylate? (URL: [Link])
-
Patsnap Synapse. What is the mechanism of Gefitinib? (URL: [Link])
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer and Metastasis Reviews, 27(Suppl 1), 85–94. (URL: [Link])
-
Wang, Z., et al. (2018). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 28(10), 235–245. (URL: [Link])
-
Cellagen Technology. Staurosporine | pan-kinase inhibitor. (URL: [Link])
-
Wollin, S. L., et al. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. American Journal of Respiratory and Critical Care Medicine, 189, A4193. (URL: [Link])
-
Rosell, R., et al. (2009). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Journal, 34(1), 249–260. (URL: [Link])
-
Chemsrc. Sorafenib | CAS#:284461-73-0. (URL: [Link])
-
Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). (URL: [Link])
-
Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor. (URL: [Link])
-
Corbin, A. S., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Journal of Biological Chemistry, 277(35), 32214–32219. (URL: [Link])
-
Reaction Biology. Kinase Panel Screening and Profiling Service. (URL: [Link])
-
Reaction Biology. Kinase Selectivity Panels. (URL: [Link])
-
Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 763929. (URL: [Link])
-
Liu, Y., & Zhang, J. (2023). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv. (URL: [Link])
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540–3549. (URL: [Link])
-
Petti, C., et al. (2007). Sorafenib Inhibits Imatinib-Resistant KIT and Platelet-Derived Growth Factor Receptor β Gatekeeper Mutants. Clinical Cancer Research, 13(11), 3329–3337. (URL: [Link])
-
ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (URL: [Link])
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Rhodes, N., et al. (2008). Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase. Journal of Medicinal Chemistry, 51(18), 5537–5547. (URL: [Link])
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Heer, J. P., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), 5537–5547. (URL: [Link])
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The Fluorine Advantage: A Comparative Efficacy Guide to Fluorinated and Non-Fluorinated Oxadiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced pharmacological profiles. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated oxadiazole analogues, supported by experimental data. We will delve into the rationale behind experimental design and explore how the unique properties of fluorine can be leveraged to optimize the therapeutic potential of this privileged heterocyclic core.
The Oxadiazole Scaffold and the Rationale for Fluorination
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, with the 1,3,4-oxadiazole isomer being of particular interest in drug discovery.[1][2] This scaffold is a bioisostere for ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[3] Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5][6][7][8]
The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly influence its physicochemical and biological properties.[9][10][11] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[9][11][12]
-
Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[12][13][14]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the molecule's ionization state and its interaction with biological targets.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to increased potency.[15]
Comparative Efficacy Analysis: A Data-Driven Examination
The following sections present a comparative analysis of fluorinated and non-fluorinated oxadiazole analogues across various therapeutic areas, with a focus on antimicrobial and anticancer activities. The data is compiled from multiple studies to provide a broad overview.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Oxadiazole derivatives have shown significant promise in this area.[6][16][17] The introduction of fluorine has been shown to enhance the antimicrobial potency of these compounds.
A study on a series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated that derivatives containing a fluorine-substituted phenyl ring exhibited improved activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. Another study highlighted that ring substitution with fluorine increased the antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis.[7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated vs. Non-Fluorinated Oxadiazole Analogues
| Compound ID | R Group (Non-Fluorinated) | S. aureus MIC | E. coli MIC | Compound ID | R Group (Fluorinated) | S. aureus MIC | E. coli MIC | Reference |
| 1a | Phenyl | >128 | >128 | 1b | 4-Fluorophenyl | 32 | 64 | |
| 2a | H | 250 | 500 | 2b | 4-Fluorophenyl | 62.5 | 125 | [7] |
| 3a | Unsubstituted Phenyl | Significant Activity | Moderate Activity | 3b | Fluorine on Phenyl Ring | Improved Activity | Improved Activity |
Note: Data is compiled from different studies and direct comparison should be made with caution. MIC values represent the minimum inhibitory concentration required to inhibit visible growth.
The enhanced activity of the fluorinated analogues can be attributed to increased lipophilicity, facilitating passage through the bacterial cell wall, and potentially more favorable interactions with bacterial enzymes or other cellular targets.[16]
Anticancer Activity
Oxadiazole derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against a range of cancer cell lines.[18][19][20] Fluorination has been a key strategy in optimizing the anticancer efficacy of these compounds.
For instance, a series of oxazole-linked oxadiazole derivatives were evaluated for their anti-leukemic activity. The analogue substituted with a para-trifluoromethyl (-CF3) group on the phenyl ring exhibited excellent inhibition against HL-60 and PLB-985 cancer cell lines, with IC50 values of 8.50 µM and 12.50 µM, respectively.[15] This was attributed to the ability of the trifluoromethyl group to form hydrogen bonds with the target tyrosine kinase enzyme.[15]
In another study, a 5-fluorocytosine-1,3,4-oxadiazole hybrid showed marked growth inhibition against various cell lines, particularly fibrosarcoma (HT-1080), with an IC50 value of 19.56 µM.[21]
Table 2: Comparative Anticancer Activity (IC50, µM) of Fluorinated vs. Non-Fluorinated Oxadiazole Analogues
| Compound ID | R Group (Non-Fluorinated) | Cell Line | IC50 (µM) | Compound ID | R Group (Fluorinated) | Cell Line | IC50 (µM) | Reference |
| 4a | Phenyl | MCF-7 | >50 | 4b | 4-Fluorophenyl | MCF-7 | 21.3 | [21] |
| 5a | H | HL-60 | >20 | 5b | p-CF3 | HL-60 | 8.50 | [15] |
| 6a | Unsubstituted Phenyl | HepG2 | >100 | 6b | Pyridine with CF3 | HepG2 | <10 | [19][22] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
The enhanced anticancer activity of fluorinated oxadiazoles is often linked to their ability to act as potent enzyme inhibitors. The fluorine atom or trifluoromethyl group can significantly alter the electronic properties of the molecule, leading to stronger binding interactions with the active sites of key cancer-related enzymes like tyrosine kinases or telomerase.[15][18]
Experimental Protocols: A Guide to Efficacy Evaluation
The following are representative, step-by-step methodologies for key experiments used to evaluate the efficacy of antimicrobial and anticancer compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow:
Caption: Workflow for Broth Microdilution Assay.
Methodology:
-
Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the IC50 of a compound.
Signaling Pathway:
Caption: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the oxadiazole scaffold is a powerful tool for enhancing therapeutic efficacy. The evidence presented in this guide, supported by experimental data, demonstrates that fluorinated oxadiazole analogues frequently exhibit superior antimicrobial and anticancer activities compared to their non-fluorinated counterparts. This enhancement is attributed to the unique physicochemical properties of fluorine, which can improve metabolic stability, cellular uptake, and target binding affinity.
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Comparative Guide: Antifungal Potency of 1,2,4-Oxadiazole Derivatives vs. Commercial Fungicides
Introduction: The Need for Novel Chemical Scaffolds in Crop Protection
As a Senior Application Scientist working in agrochemical discovery, I frequently encounter the compounding issue of field resistance to legacy fungicides. Fungal pathogens such as Sclerotinia sclerotiorum and Exserohilum turcicum cause devastating agricultural crop losses worldwide. A significant focus in modern rational drug design is the optimization of succinate dehydrogenase inhibitors (SDHIs). Recently, the 1,2,4-oxadiazole heterocyclic scaffold has emerged as a highly potent bioisostere for traditional amide-linked commercial fungicides[1].
In this guide, we will evaluate the experimental antifungal efficacy of synthesized 1,2,4-oxadiazole derivatives—specifically those modified with amide, anisic acid, and cinnamic acid fragments—against leading commercial agents like Fluopyram, Thifluzamide, and Carbendazim[2][3].
Mechanistic Grounding: Succinate Dehydrogenase (SDH) Inhibition
The principal causality behind the antifungal potency of 1,2,4-oxadiazoles lies in their ability to bind to the ubiquinone-binding site of Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain[2]. By outcompeting ubiquinone, these heterocycles prevent the transfer of electrons derived from the oxidation of succinate to fumarate. This molecular blockade uncouples oxidative phosphorylation, leading to rapid fungal ATP depletion, hyphal shrinkage, and ultimately, cell death[2][3].
Diagram 1: Mechanistic pathway of Succinate Dehydrogenase (SDH) inhibition by 1,2,4-oxadiazoles.
Quantitative Efficacy Comparison: In Vitro Data
To objectively gauge potency, application scientists rely on the half-maximal effective concentration (EC50) of mycelial growth inhibition. The data below synthesizes recent benchmark studies comparing novel 1,2,4-oxadiazole derivatives against established commercial baselines[2][3].
Table 1: EC50 Comparison Between 1,2,4-Oxadiazoles and Commercial Fungicides
| Compound Class | Specific Agent | Target Pathogen | EC50 (μg/mL) | Relative Potency Notes |
| 1,2,4-Oxadiazole-Amide | Compound F15 | Sclerotinia sclerotiorum | 2.9 | Superior to Thifluzamide; comparable to Fluopyram[2]. |
| Commercial SDHI | Fluopyram | Sclerotinia sclerotiorum | 1.2 | Industry-standard highly active SDHI[2]. |
| Commercial SDHI | Thifluzamide | Sclerotinia sclerotiorum | 4.3 | Established baseline; outperformed by F15[2]. |
| 1,2,4-Oxadiazole-Anisic | Compound 4f | Exserohilum turcicum | 29.14 | Significantly more potent than Carbendazim[3]. |
| Commercial Benzimidazole | Carbendazim | Exserohilum turcicum | 109.56 | Broad-spectrum agent showing weaker efficacy against this strain[3]. |
| 1,2,4-Oxadiazole-Anisic | Compound 4f | Rhizoctonia solani | 12.68 | Demonstrates strong, broad-spectrum antifungal potential[3]. |
Note: Compound F15 also demonstrated marked inhibition against the SDH enzyme directly (IC50 = 12.5 μg/mL), confirming the target-site specificity[2].
Experimental Workflow: Self-Validating Mycelial Growth Bioassay
In drug development, a protocol must be a self-validating system to ensure that the observed antifungal activity is genuinely caused by the target compound, not artifactual variables. We utilize the In Vitro Mycelial Growth Rate Method , as it isolates the compound-pathogen interaction away from plant metabolic interference.
Methodological Steps & Causality
-
Compound Solubilization: Dissolve the synthesized 1,2,4-oxadiazole (e.g., F15 or 4f) in a standardized matrix of Dimethyl Sulfoxide (DMSO) and 0.1% Tween 80. Causality: DMSO ensures complete solubilization of lipophilic oxadiazole structures, while Tween 80 acts as an emulsifier to ensure homogeneous distribution in the agar matrix.
-
Media Amendment: Prepare Potato Dextrose Agar (PDA) at 50°C. Aliquot the dissolved compound into the PDA to yield serial concentrations (e.g., 1, 5, 10, 25, 50 μg/mL)[2][3].
-
Internal Validation Strategy (Critical for E-E-A-T):
-
Negative Control: PDA infused solely with the DMSO/Tween 80 solvent[2]. Why? This proves that the solvent itself does not inhibit fungal growth, establishing a true 0% inhibition baseline[3].
-
Positive Control: PDA infused with a commercial fungicide (Fluopyram or Carbendazim) at identical molar concentrations[2]. Why? This verifies the assay’s sensitivity and provides a known benchmark for benchmarking the experimental compound.
-
-
Pathogen Inoculation: Punch 5 mm mycelial plugs from the leading edge of a 3-day-old active fungal colony (e.g., S. sclerotiorum) and place them inverted (mycelium side down) at the center of the amended PDA plates[2]. Causality: Sourcing from the leading edge ensures the use of the most metabolically active and standardized hyphal cells.
-
Incubation & Radial Measurement: Incubate at 25°C in darkness[3]. Measure colony diameters using digital calipers when the negative control colony reaches 5.0–5.5 cm[2].
-
Data Processing: Calculate the growth inhibition rate (%) and use log-probability regression analysis to determine the respective EC50 values[2].
Diagram 2: Step-by-step experimental workflow for the in vitro mycelial growth bioassay.
Conclusion
Structural optimization by introducing 1,2,4-oxadiazole into classical fungicide frameworks has proven phenomenally successful. As demonstrated by rigorous in vitro validations, experimental compounds like F15 (EC50 2.9 μg/mL) and 4f (EC50 29.14 μg/mL) do not just compete with, but in some scenarios outperform commercial heavyweights like Thifluzamide and Carbendazim[2][3]. For research scientists developing next-generation crop protection tools, exploring the 1,2,4-oxadiazole scaffold offers a highly reliable path to overcoming resistant fungal strains.
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Title : Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments Source : International Journal of Molecular Sciences (MDPI) / PubMed Central URL : [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1,2,4-Oxadiazoles in Liver Microsomes
Introduction: The Double-Edged Sword of the 1,2,4-Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring is a frequently employed scaffold. Its popularity stems from its role as a highly effective bioisosteric replacement for metabolically labile ester and amide functionalities.[1][2][3] By substituting these groups, which are susceptible to hydrolysis by esterases and amidases, chemists aim to enhance the metabolic stability and overall pharmacokinetic profile of a drug candidate.[2][3][4]
However, the introduction of this heterocycle is not a panacea for all metabolic liabilities. The 1,2,4-oxadiazole ring itself can be a target for metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily residing in the liver.[4][5] Understanding the metabolic fate of this scaffold is therefore critical for any drug discovery program that employs it. This guide provides an in-depth comparison of the metabolic stability of 1,2,4-oxadiazoles, supported by detailed experimental protocols and field-proven insights to empower researchers in their lead optimization efforts.
The Workhorse of In Vitro ADME: The Liver Microsomal Stability Assay
The liver is the body's primary site for drug metabolism.[6] Liver microsomes, which are subcellular fractions of hepatocytes isolated from the endoplasmic reticulum, contain a rich complement of Phase I drug-metabolizing enzymes, most notably the CYPs.[6][7][8] The in vitro microsomal stability assay is a cornerstone of early drug discovery because it provides a rapid, cost-effective, and reliable method to determine a compound's intrinsic clearance (CLint)—the rate at which a drug is cleared by the liver in the absence of blood flow limitations.[6][7][8] This data is crucial for ranking compounds, predicting in vivo hepatic clearance, and guiding the next cycle of chemical synthesis.[8]
Experimental Protocol: A Self-Validating System for Determining Microsomal Stability
The following protocol is a robust, self-validating methodology for assessing the metabolic stability of 1,2,4-oxadiazole-containing compounds. The causality behind each step is explained to ensure scientific integrity and reproducibility.
1. Materials and Reagents:
-
Test Compound: 10 mM stock solution in DMSO.
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from XenoTech, Corning). Store at -80°C.[9]
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[7][9]
-
Cofactor: NADPH regenerating system (e.g., GIBCO) or a 1 mM NADPH solution.[6][10] The regenerating system is often preferred for longer incubations to ensure a constant supply of the active cofactor.
-
Positive Controls: Compounds with known metabolic fates (e.g., Dextromethorphan for high clearance, Verapamil for intermediate clearance).[9][11]
-
Termination Solution: Ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.[8][9] The organic solvent halts all enzymatic activity.
-
Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[11]
2. Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute the microsomal stock to a working concentration of 0.5 mg/mL in cold 100 mM KPO4 buffer, pH 7.4.[6][7][9][10] This protein concentration is a standard that balances enzyme activity with potential non-specific binding issues.
-
Prepare the test compound working solution by diluting the 10 mM DMSO stock into the buffer to achieve a final incubation concentration of 1 µM.[6][7][9][10] The final DMSO concentration should be kept low (≤0.25%) to avoid inhibiting enzyme activity.[6]
-
-
Incubation Setup (96-Well Plate):
-
Test Wells (+NADPH): Add the diluted microsome solution and the test compound. Include positive controls in separate wells.
-
Control Wells (-NADPH): For each test compound, prepare a parallel incubation without the NADPH cofactor. This is a critical control to differentiate between enzymatic degradation and simple chemical instability of the compound in the assay matrix.[7]
-
T=0 Sample: Immediately after adding the compound to the microsomes (before adding NADPH), take a sample and quench it with the termination solution. This sample represents 100% of the compound at the start of the reaction.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[4][11]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all "+NADPH" wells.[4]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and add it to a separate plate containing the ice-cold termination solution.[6][7]
-
-
Sample Processing and Analysis:
-
After the final time point, vortex the termination plate vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 min at 4°C) to precipitate the microsomal proteins.[11]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
The amount of parent compound remaining is determined by comparing the peak area ratio (compound/internal standard) at each time point to the T=0 sample.[8][11]
-
Visualizing the Workflow
The following diagram outlines the comprehensive workflow for the in vitro microsomal stability assay.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Metabolic Fate: The Achilles' Heel of the 1,2,4-Oxadiazole Ring
While resistant to hydrolytic enzymes, the 1,2,4-oxadiazole ring is not metabolically inert. A primary liability is its susceptibility to reductive metabolism, which leads to cleavage of the weak O-N bond.[4] This process, which can be mediated by CYP enzymes under anaerobic conditions or other non-CYP enzymes, results in ring-opening.[12] This metabolic pathway can lead to the formation of amidine and other reactive intermediates, which is a significant concern in drug development.
Caption: Primary metabolic liability via reductive ring cleavage.
Comparative Analysis: 1,2,4-Oxadiazole vs. Its Alternatives
The true test of a bioisostere's utility is its performance relative to both the group it replaces and other potential surrogates. A crucial comparison for the 1,2,4-oxadiazole is its regioisomer, the 1,3,4-oxadiazole. Extensive studies have shown that the 1,3,4-oxadiazole isomer often exhibits superior metabolic stability.[4][5][13] This is attributed to differences in electronic properties and how the isomers are recognized by metabolizing enzymes.[5] The 1,2,4-oxadiazole derivatives are more frequently recognized by CYP enzymes, potentially leading to higher metabolic turnover.[5]
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound / Scaffold | Structure Example | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale / Notes |
| Ester Derivative | CH₃COOCH₃ | < 10 | > 200 | Highly susceptible to hydrolysis by esterases present in HLM. Poor metabolic stability.[2] |
| 1,2,4-Oxadiazole | 3-Methyl-1,2,4-oxadiazol-5-one | ~75 | ~9.2 | Significantly more stable than the ester bioisostere due to resistance to hydrolysis.[2] Represents moderate stability.[10] |
| 1,3,4-Oxadiazole | 2-Methyl-1,3,4-oxadiazole | > 120 | < 5.8 | Often demonstrates higher metabolic stability compared to the 1,2,4-isomer.[2][5][13] A prudent alternative if the 1,2,4-scaffold is a metabolic liability. |
Note: The data presented are representative values from in vitro HLM assays and are intended for comparative purposes. Actual values are highly dependent on the specific substituents on the core scaffold.[2]
Data Interpretation: From Raw Numbers to Actionable Insights
The output of a microsomal stability assay is a set of data points showing the percentage of the parent compound remaining over time. From this, two key parameters are calculated:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined from the slope (k) of the natural logarithm plot of the percent remaining versus time.
-
Formula: t½ = 0.693 / k[2]
-
-
Intrinsic Clearance (CLint): The volume of liver microsomal matrix cleared of the drug per unit time per milligram of microsomal protein.
-
Formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Mass)[2]
-
A short half-life and high intrinsic clearance value suggest that the compound is rapidly metabolized by the liver, which may lead to poor bioavailability and a short duration of action in vivo.[5] Conversely, a long half-life and low clearance indicate greater metabolic stability.
Conclusion and Forward Outlook
The 1,2,4-oxadiazole scaffold is a valuable tool in the medicinal chemist's arsenal for overcoming the hydrolytic instability of esters and amides.[1] However, this guide demonstrates that it is not metabolically inert and can be a site of significant metabolic activity, primarily through reductive ring cleavage.[4]
The in vitro liver microsomal stability assay is an indispensable tool for quantifying this liability early in the drug discovery process. By employing a robust, self-validating protocol, researchers can confidently rank compounds and make data-driven decisions. When a 1,2,4-oxadiazole-containing compound exhibits poor stability, a comparative analysis becomes essential. The data strongly suggests that synthesizing and testing the corresponding 1,3,4-oxadiazole isomer is a logical and often successful strategy to enhance metabolic robustness.[2][5][13] Ultimately, a comprehensive understanding of these structure-metabolism relationships empowers the design of safer, more effective medicines.
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A Comparative Guide to the Cytotoxicity of 4-(1,2,4-Oxadiazol-3-yl)phenol and its Analogs in Normal vs. Cancer Cell Lines
In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The heterocyclic compound 4-(1,2,4-Oxadiazol-3-yl)phenol has emerged from a class of molecules, the oxadiazoles, that have garnered significant interest for their potential as selective anticancer agents.[1][2][3] This guide provides an in-depth comparison of the cytotoxic profiles of 1,2,4-oxadiazole derivatives, with a focus on their differential effects on cancerous versus normal cell lines.
While comprehensive, publicly available data on the specific compound 4-(1,2,4-Oxadiazol-3-yl)phenol is limited, this guide synthesizes findings from structurally analogous compounds to provide a robust framework for its potential evaluation.[4] We will explore the mechanistic underpinnings of this selective cytotoxicity, present detailed experimental protocols for assessment, and compare available data to illuminate the therapeutic potential of this chemical class.
The Principle of Selective Cytotoxicity: A Mechanistic Overview
The therapeutic window of any anticancer agent is defined by its ability to discriminate between cancer cells and their normal counterparts. For many oxadiazole derivatives, this selectivity is rooted in their ability to exploit the unique biochemical and signaling landscapes of tumor cells.[1][5]
One of the primary mechanisms through which many cytotoxic compounds, including oxadiazole derivatives, exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2][6] A crucial pathway in this process involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[7] Several 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of effector caspases like caspase-3.[7]
Furthermore, the dysregulation of signaling pathways governing cell proliferation, survival, and angiogenesis is a hallmark of cancer. The Epidermal Growth Factor Receptor (EGFR) is one such pathway that is often overactive in various cancers.[8][9] Certain oxadiazole-containing compounds have been specifically designed as EGFR inhibitors, thereby halting downstream signaling and curbing uncontrolled cell growth.[8][9] The selective action of these compounds is often attributed to the higher dependency of cancer cells on such signaling pathways for their survival.
Figure 2: Experimental workflow for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data of 1,2,4-Oxadiazole Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of various 1,2,4-oxadiazole derivatives against a panel of human cancer and normal cell lines. This data serves as a benchmark for the potential efficacy and selectivity of novel compounds within this class, such as 4-(1,2,4-Oxadiazol-3-yl)phenol. A higher IC50 value in normal cells compared to cancer cells indicates selective cytotoxicity.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| Compound 1 | LN229 | Glioblastoma | 80.4 | hMSC | >250 | >3.1 | [10][11] |
| Compound 1 | T98G | Glioblastoma | 39.2 | hMSC | >250 | >6.4 | [10][11] |
| Compound 1 | U87 | Glioblastoma | 60.3 | hMSC | >250 | >4.1 | [10][11] |
| Compound 4r | A549 | Lung | 0.3 | CCD-19Lu | >100 | >333 | [12] |
| Compound 4r | MCF-7 | Breast | 0.5 | - | - | - | [12] |
| Compound 4r | PANC-1 | Pancreatic | 5.5 | hTERT-HPNE | >100 | >18.2 | [12] |
| Compound 4s | PANC-1 | Pancreatic | 6.7 | hTERT-HPNE | >100 | >14.9 | [12] |
| AMK OX-11 | HeLa | Cervical | 11.26 (at 24h) | V79 | >100 | >8.8 | [13] |
| AMK OX-11 | HeLa | Cervical | 71.74 (at 72h) | Chang Liver | >100 | >1.4 | [13] |
| Compound 30a | HEPG2 | Liver | - | Vero | No observable impact | High | [8][9] |
hMSC: human Mesenchymal Stem Cells; hTERT-HPNE: human Pancreatic Nestin-Expressing cells; CCD-19Lu: human Lung Fibroblasts; V79: Chinese Hamster Lung Fibroblasts; Vero: African green monkey kidney epithelial cells.
The data consistently demonstrates that various derivatives of oxadiazole exhibit significant cytotoxic effects against a range of cancer cell lines, often at much lower concentrations than those affecting normal cells. [8][10][12][13]This pronounced selectivity is a highly desirable characteristic for a potential chemotherapeutic agent.
Conclusion and Future Perspectives
The collective evidence from studies on 1,2,4-oxadiazole derivatives strongly suggests that this chemical scaffold is a promising foundation for the development of novel anticancer drugs with favorable selectivity profiles. While direct experimental data for 4-(1,2,4-Oxadiazol-3-yl)phenol is yet to be extensively published, its structural similarity to compounds with proven selective cytotoxicity warrants its investigation.
Future research should focus on the synthesis and rigorous in vitro evaluation of 4-(1,2,4-Oxadiazol-3-yl)phenol against a broad panel of cancer and normal cell lines. Mechanistic studies to elucidate its specific molecular targets and its effects on key signaling pathways will be crucial in understanding its therapeutic potential. The protocols and comparative data presented in this guide offer a solid framework for embarking on such investigations, with the ultimate goal of developing more effective and less toxic cancer therapies.
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Stecoza, C., Nițulescu, G., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. Available from: [Link]
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Stecoza, C., Nițulescu, G., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. Available from: [Link]
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(2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
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Stecoza, C., Nițulescu, G., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed. Available from: [Link]
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(Date not available). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PMC. Available from: [Link]
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(2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available from: [Link]
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(2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(1,2,4-Oxadiazol-3-yl)phenol
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1,2,4-Oxadiazol-3-yl)phenol, ensuring personnel safety and environmental responsibility. The procedures outlined herein are grounded in established safety principles for handling phenolic and heterocyclic compounds and are designed to meet regulatory standards.
Hazard Assessment and Chemical Profile
Before initiating any disposal-related activities, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-(1,2,4-Oxadiazol-3-yl)phenol may not always be readily available, a hazard assessment can be conducted by examining its structural motifs: the phenol group and the 1,2,4-oxadiazole ring.
-
Phenolic Compounds : Phenol and its derivatives are known to be corrosive and can cause severe skin burns.[1] They are readily absorbed through the skin and can be toxic, with the potential for systemic effects.[2] Initial contact may not cause immediate pain due to local anesthetic properties, which can lead to delayed recognition of exposure.[1][3]
-
Oxadiazole Derivatives : The 1,2,4-oxadiazole ring is a common moiety in pharmacologically active compounds.[4] While the specific toxicity of this compound is not extensively documented, similar heterocyclic compounds may cause skin, eye, and respiratory irritation.[5] Some oxadiazole derivatives are classified as harmful if swallowed.
Based on this structural analysis, 4-(1,2,4-Oxadiazol-3-yl)phenol must be handled as a hazardous substance.
Table 1: Key Chemical and Safety Information
| Property | Value/Information | Source(s) |
| Chemical Name | 4-(1,2,4-Oxadiazol-3-yl)phenol | N/A |
| CAS Number | 49787-02-2 | [6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| Physical Form | Solid | |
| Known Hazards | Based on structural analogs: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [8][9] |
| Storage | Store at 4°C under nitrogen. | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure during handling and disposal. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or double-layered nitrile). | To prevent skin contact with the corrosive and potentially toxic compound.[10][11] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | To protect eyes from dust particles and potential splashes.[3] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat if there is a significant risk of splashing. | To protect the body from contamination.[10] |
| Respiratory Protection | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[12][13] |
Segregation and Collection of Waste: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Never mix 4-(1,2,4-Oxadiazol-3-yl)phenol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Designate a Hazardous Waste Container
-
Select a chemically resistant, leak-proof container with a secure, tight-fitting lid.[14] The container should be in good condition, free from cracks or external residue.[14]
Step 2: Label the Waste Container
-
The container must be clearly labeled as "Hazardous Waste."[14][15]
-
The label must include the full chemical name: "4-(1,2,4-Oxadiazol-3-yl)phenol."[15]
-
Indicate the associated hazards (e.g., "Corrosive," "Toxic," "Irritant").[14]
-
Record the date when waste is first added to the container (the "accumulation start date").[14]
Step 3: Collect Different Forms of Waste
-
Solid Waste: This includes the pure compound, contaminated personal protective equipment (e.g., gloves), weighing papers, and paper towels used for cleaning minor spills. Place these items directly into the designated solid hazardous waste container.[5][14]
-
Liquid Waste: Solutions containing 4-(1,2,4-Oxadiazol-3-yl)phenol must be collected in a designated liquid hazardous waste container. Do not pour any amount, no matter how small, down the drain.[16]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
Step 4: Storage of the Waste Container
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[14][15]
-
The storage area should be away from incompatible materials, such as strong oxidizers.[3]
-
Store containers at or below eye level to minimize the risk of dropping and spillage.[3][11]
The Disposal Workflow: From Your Lab to Final Disposition
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-(1,2,4-Oxadiazol-3-yl)phenol.
Caption: Disposal workflow for 4-(1,2,4-Oxadiazol-3-yl)phenol.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[5][12] Do not use combustible materials like paper towels for the initial absorption of liquid spills.[12] Collect the absorbed material and place it in the designated hazardous waste container.[5] Clean the spill area with soap and water.[3]
-
Large Spills: Evacuate the immediate area and notify your supervisor and institutional EHS.[3]
Exposure Response:
-
Skin Contact: RAPID AND IMMEDIATE DECONTAMINATION IS CRITICAL.[10] Remove contaminated clothing immediately.[12] Repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[10] If PEG is unavailable, flush the area with copious amounts of water from a safety shower for at least 15 minutes.[12] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[10] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Regulatory Compliance: Adherence to EPA Guidelines
The disposal of 4-(1,2,4-Oxadiazol-3-yl)phenol is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[18] This compound must be managed as a hazardous waste from "cradle-to-grave."[19]
Key aspects of RCRA compliance include:
-
Waste Determination: Generators of the waste are responsible for determining if it is hazardous.[19]
-
Proper Labeling and Storage: As detailed in Section 3, containers must be properly labeled and stored.
-
Manifesting: All hazardous waste shipments must be accompanied by a manifest to track their transportation to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Use of Licensed Disposal Facilities: Hazardous waste must be disposed of through a licensed and approved waste disposal company.[15]
Always consult your institution's EHS department, as they will have specific procedures that align with federal, state, and local regulations.[14]
Conclusion: Fostering a Culture of Safety
The proper disposal of 4-(1,2,4-Oxadiazol-3-yl)phenol is not merely a procedural task but a professional responsibility. By adhering to the guidelines outlined in this document, researchers can ensure the safety of themselves and their colleagues, maintain a compliant laboratory environment, and contribute to the protection of our ecosystem. A proactive approach to waste management is an integral component of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
